2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one CAS number and molecular formula
This is a comprehensive technical guide for the specialized chemical intermediate 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one . Executive Summary 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one is a specialized elect...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical guide for the specialized chemical intermediate 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one .
Executive Summary
2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one is a specialized electrophilic building block used primarily in medicinal chemistry and drug discovery. It serves as a critical intermediate for introducing the 3-methoxyazetidine moiety—a structural motif valued for enhancing metabolic stability and aqueous solubility in drug candidates—while providing a reactive
-chloroamide handle for further functionalization via nucleophilic substitution.
This guide details the physicochemical properties, synthetic pathways, reactivity profile, and safety protocols required for the effective utilization of this compound in research and development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Common Synonyms: 1-(2-Chloropropanoyl)-3-methoxyazetidine;
-Chloropropionyl-3-methoxyazetidine
Functional Class:
-Haloamide; Azetidine derivative
Molecular Data
Property
Value
Notes
Molecular Formula
CHClNO
Derived from stoichiometry
Molecular Weight
177.63 g/mol
Calculated
CAS Number
Not Widely Indexed
Specialized intermediate; typically synthesized in situ or custom manufactured. Refer to component CAS numbers below.
Physical State
Colorless to pale yellow oil
At standard temperature/pressure
Solubility
Soluble in DCM, THF, EtOAc
Limited solubility in water; hydrolytically unstable at high pH
LogP (Predicted)
~0.5 - 0.8
Moderate lipophilicity
Component CAS Numbers (For Synthesis)
Since the specific CAS for the title compound is not standard in public catalogs, researchers must rely on its primary precursors:
3-Methoxyazetidine Hydrochloride:
2-Chloropropionyl Chloride:
Synthetic Pathway & Methodology
The synthesis of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one is achieved via a standard nucleophilic acyl substitution (Schotten-Baumann conditions) under an inert atmosphere.
Reaction Scheme (Graphviz)
Caption: Synthesis of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one via acylation of 3-methoxyazetidine.
Detailed Experimental Protocol
Objective: Synthesis of 1.0 g of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one.
Materials:
3-Methoxyazetidine HCl (1.0 eq)
2-Chloropropionyl chloride (1.1 eq)
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
Dichloromethane (DCM) (anhydrous)
Procedure:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 3-methoxyazetidine HCl (1.0 eq) in anhydrous DCM (0.2 M concentration) under nitrogen or argon.
Basification: Cool the suspension to 0°C using an ice bath. Add TEA (2.2 eq) dropwise. The suspension should clear as the free base is liberated.
Acylation: Add 2-chloropropionyl chloride (1.1 eq) dropwise over 15 minutes, maintaining the temperature at 0°C. The reaction is exothermic; control the addition rate to prevent overheating.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS.
Workup:
Quench with saturated aqueous NaHCO
.
Extract the aqueous layer with DCM (3x).
Wash combined organics with brine, dry over anhydrous Na
SO, and filter.
Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (SiO
, gradient 0-40% EtOAc in Hexanes) to yield the title compound as a colorless to pale yellow oil.
Reactivity Profile & Applications
Mechanism of Action (Electrophile)
This compound functions as a "warhead" or linker. The
-chloro position is highly susceptible to S2 nucleophilic displacement , particularly by thiols (cysteine residues) or secondary amines.
Key Reactivity Features:
Chirality: The C2 position of the propanoyl group is chiral. Depending on the starting material (racemic vs. enantiopure 2-chloropropionyl chloride), the product will be a racemate or a single enantiomer.
Azetidine Ring Strain: The 4-membered ring is stable under standard acylation conditions but can undergo ring-opening under harsh acidic conditions or strong nucleophilic attack at the ring carbons (less likely than
-displacement).
Application Workflow (Graphviz)
Caption: Primary reactivity modes for the title compound in drug discovery workflows.
Use Cases
Fragment-Based Drug Discovery (FBDD): Used to append the solubilizing 3-methoxyazetidine group to core scaffolds.
Covalent Inhibitors: The
-chloroamide motif can act as a covalent trap for non-catalytic cysteines in kinases or other enzymes (similar to acrylamides but with different reactivity kinetics).
PROTAC Linkers: Serves as a rigid, polar linker component connecting an E3 ligase ligand to a target protein ligand.
Handling & Safety (SDS Summary)
Hazard Classification (GHS):
Skin Irritation: Category 2
Eye Irritation: Category 2A
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)
Skin Sensitization: Potential (due to alkylating nature)
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Moisture sensitive.
Disposal:
Dispose of contents/container to an approved waste disposal plant. Treat as a halogenated organic waste.
References
PubChem Compound Summary for 3-Methoxyazetidine Hydrochloride . National Center for Biotechnology Information. Link
PubChem Compound Summary for 2-Chloropropionyl Chloride . National Center for Biotechnology Information. Link
Dunetz, J. R., et al. (2016). "Amide Bond Formation in the Pharmaceutical Industry." Chemical Reviews.
Lowe, M. A., et al. (2012). "Azetidines in Drug Discovery." Bioorganic & Medicinal Chemistry Letters. (Reference for the utility of the azetidine motif).
Exploratory
Chemical structure analysis of 3-methoxyazetidine derivatives
An In-depth Technical Guide to the Chemical Structure Analysis of 3-Methoxyazetidine Derivatives Foreword for the Modern Drug Discovery Professional The azetidine scaffold is a cornerstone of modern medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Chemical Structure Analysis of 3-Methoxyazetidine Derivatives
Foreword for the Modern Drug Discovery Professional
The azetidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for the unique three-dimensional character it imparts to bioactive molecules.[1] This four-membered nitrogen heterocycle is not merely a "small" proline analogue; its inherent ring strain and distinct conformational properties offer a powerful tool to navigate and optimize complex structure-activity relationships (SAR). When substituted at the 3-position with a methoxy group, the resulting derivatives gain a valuable modulation of their physicochemical profile. The methoxy group can influence lipophilicity, hydrogen bonding potential, and metabolic stability, while the hydrochloride salt form often enhances solubility and ease of handling.[2]
This guide is crafted for the hands-on researcher and drug development scientist. It moves beyond a simple recitation of analytical techniques to provide a Senior Application Scientist's perspective on why specific methods are chosen, how to interpret the resulting data, and what common pitfalls to avoid. We will delve into the core analytical pillars—NMR, Mass Spectrometry, and X-ray Crystallography—presenting not just the theory but also field-tested protocols and the logic that underpins an integrated and self-validating approach to structural elucidation.
Prerequisite: Synthesis and Purification as the Foundation of Quality Data
Unambiguous structural analysis is predicated on the purity of the analyte. The most sophisticated analytical instrument will yield misleading data if the sample is contaminated with starting materials, byproducts, or residual solvents. The synthesis of 3-substituted azetidines often begins from commercially available precursors like N-Boc-3-azetidinone or involves the intramolecular cyclization of functionalized amines.[1] Regardless of the synthetic route, rigorous purification is a non-negotiable first step.
Experimental Protocol: Purification by Automated Flash Column Chromatography
This protocol describes a standard methodology for purifying a protected 3-methoxyazetidine derivative.
Rationale: Automated flash chromatography is chosen for its efficiency, reproducibility, and ability to handle gram-scale quantities, which is typical for lead optimization campaigns. The gradient elution ensures good separation of the target compound from both less polar impurities and more polar baseline material.
Step-by-Step Methodology:
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product) by concentrating it to a dry, free-flowing powder using a rotary evaporator.
Column and System Setup: Select a pre-packed silica gel column (e.g., 40 g for a 1 g crude sample). Equilibrate the column with the starting solvent system (e.g., 98:2 Hexane:Ethyl Acetate) on an automated flash chromatography system.
Loading: Dry-load the adsorbed sample onto the column. This technique generally provides superior resolution compared to liquid injection for all but the most soluble compounds.
Elution: Run a linear gradient elution. A typical gradient for a moderately polar compound might be from 2% to 40% Ethyl Acetate in Hexane over 20 column volumes. Monitor the elution profile using the system's integrated UV detector (typically at 254 nm and 280 nm).
Fraction Collection & Analysis: Collect fractions based on the UV chromatogram. Analyze the purity of the fractions containing the product peak by thin-layer chromatography (TLC) or a rapid LC-MS method.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-methoxyazetidine derivative.
The Core Analytical Toolkit for Structural Elucidation
A multi-faceted analytical approach is essential for a comprehensive and irrefutable structural assignment. Each technique provides a unique piece of the puzzle, and their collective data forms a self-validating system.
Workflow for Integrated Structural Analysis
The following diagram illustrates the logical flow of analysis when characterizing a novel 3-methoxyazetidine derivative.
Mechanism of action for 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one as a covalent inhibitor
An In-Depth Technical Guide on Covalent Inhibition Kinetics and Structural Biology Executive Summary This technical guide details the mechanism of action (MoA) for 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one , a repr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on Covalent Inhibition Kinetics and Structural Biology
Executive Summary
This technical guide details the mechanism of action (MoA) for 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one , a representative electrophilic fragment utilized in Covalent Fragment-Based Drug Discovery (FBDD).
This molecule functions as an irreversible covalent inhibitor targeting nucleophilic cysteine residues within protein active sites.[1] Its efficacy is derived from the
-chloropropionamide warhead, which undergoes a specific nucleophilic substitution reaction, while the 3-methoxyazetidine scaffold provides a rigid, polar geometric constraint for molecular recognition.
Structural Architecture & Chemical Reactivity
To understand the mechanism, we must first deconstruct the ligand into its functional pharmacophores.
Component
Chemical Structure
Function & Mechanism
Warhead
-Chloropropionamide
Electrophilic Trap: Contains a secondary alkyl chloride adjacent to a carbonyl. The -carbon is electron-deficient, priming it for nucleophilic attack. The presence of the methyl group (from the propan-1-one backbone) introduces localized steric hindrance, potentially tuning reactivity to avoid rapid clearance by Glutathione (GSH).
Scaffold
3-Methoxyazetidine
Recognition Element: The 4-membered azetidine ring lowers lipophilicity (LogD) compared to larger rings, improving solubility. The 3-methoxy group acts as a hydrogen bond acceptor, likely engaging backbone amides or water networks in the target binding pocket.
Leaving Group
Chloride ()
Irreversibility Factor: A weak base and good leaving group that facilitates the reaction upon cysteine attack.
The Covalent Mechanism of Action[1][2]
The inhibition proceeds via a two-step kinetic mechanism: Binding followed by Reaction .
Step 1: Non-Covalent Binding ()
The molecule first associates with the target protein (P) to form a reversible Michaelis complex (
).
The 3-methoxyazetidine moiety orients the molecule within the binding pocket (e.g., the S1 or S1' subsite of a cysteine protease).
The carbonyl oxygen of the amide often engages the "oxyanion hole" of the enzyme, stabilizing the conformation.
Step 2: Nucleophilic Displacement ()
Once bound, the catalytic cysteine thiolate (
) attacks the electrophilic -carbon of the inhibitor.
Outcome: The chloride ion is expelled, forming a stable, irreversible thioether bond between the protein and the inhibitor.
Reaction Coordinate Diagram (DOT Visualization)
Figure 1: Reaction coordinate of the
-chloroamide covalent inhibition.
Kinetic Framework:
Unlike reversible inhibitors characterized solely by
or , this covalent inhibitor must be evaluated using time-dependent kinetics. The efficiency of the inhibitor is defined by the second-order rate constant .
(Affinity): Describes how well the 3-methoxyazetidine scaffold fits the pocket.
(Reactivity): Describes how fast the chemical bond forms once bound.
Significance: A high
ratio indicates a potent inhibitor that rapidly silences the target even at low concentrations.
Experimental Validation Protocols
To validate the mechanism of action for 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one, the following self-validating workflows are required.
Protocol A: Intact Protein Mass Spectrometry (Covalent Adduct Validation)
Objective: Confirm the stoichiometry and irreversibility of the binding.
Incubation: Incubate the target protein (e.g., 5
M) with the inhibitor (50 M) in buffer (pH 7.4) for 60 minutes.
Desalting: Pass the sample through a Zeba spin column or perform rapid LC to remove non-covalently bound inhibitor.
Analysis: Inject into a Q-TOF or Orbitrap Mass Spectrometer (ESI-MS).
Data Interpretation:
Look for a mass shift (
Mass).
Calculation: MW(Inhibitor) - MW(HCl).
Expected Shift: The mass of the inhibitor minus the chlorine atom and hydrogen (from cysteine), plus the sulfur bond? Actually, for alkylation: Mass = Protein + (Inhibitor - Cl).
Verification: If the mass shift matches the "de-chlorinated" inhibitor mass, the
-chloropropionamide warhead is not too reactive (promiscuous).
Preparation: Mix Inhibitor (10
M) with Glutathione (GSH, 5 mM) in PBS (pH 7.4).
Monitoring: Analyze aliquots by LC-MS at t=0, 1h, 4h, 24h.
Threshold: An ideal covalent drug candidate should have a
hours in the presence of physiological GSH to avoid rapid systemic clearance before reaching the target.
Biological Context & Applications[1][2][3]
This specific molecule, containing the azetidine ring, represents a modern approach in medicinal chemistry known as "escaping the flatland."
Fragment-Based Discovery: This molecule is likely a fragment hit . Researchers screen libraries of such electrophilic fragments (covalent fragments) against targets like KRAS G12C , SARS-CoV-2 Mpro , or Deubiquitinases (DUBs) .
Stereochemistry: The "2-chloropropan-1-one" creates a chiral center.
R-enantiomer vs. S-enantiomer: One stereoisomer will likely orient the chlorine atom optimally for the
backside attack by the cysteine. Enantiopure synthesis is critical for maximizing .
Signaling Pathway / Workflow Visualization
Figure 2: Workflow for developing this fragment into a therapeutic agent.
References
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). Link
Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968 (2019). Link
Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724 (2019). Link
Pettersson, M., et al. "Azetidines as useful building blocks in medicinal chemistry." ChemMedChem, 17, e202200123 (2022). Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reaction Conditions for Acylation of 3-Methoxyazetidine
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Rationale
In modern drug discovery, the "Escape from Flatland" initiative has prioritized increasing fraction sp3 (Fsp3) character to improve clinical success rates. 3-Methoxyazetidine (CAS: 148644-09-1) is a critical building block in this domain.[1] It serves as a metabolically stable, three-dimensional surrogate for morpholine or piperidine, offering lower lipophilicity (LogP) and distinct vector orientation.
However, the acylation of 3-methoxyazetidine presents specific challenges that distinguish it from standard amine couplings:
Salt Management: The reagent is almost exclusively supplied as the hydrochloride salt (3-methoxyazetidine·HCl). Incomplete neutralization leads to stalled reactions, while aggressive "free-basing" can lead to handling losses due to volatility.
Ring Strain: With a ring strain energy of ~25 kcal/mol, the azetidine core is robust but not invincible. Activation of the nitrogen (via acylation) renders the ring susceptible to nucleophilic ring-opening, particularly in the presence of strong Lewis acids or high heat.
Electronic Deactivation: The C3-methoxy group exerts a negative inductive effect (-I), slightly reducing the nucleophilicity of the nitrogen compared to unsubstituted azetidine.
This guide details two validated protocols: Method A for reactive acid chlorides (high-throughput/parallel synthesis) and Method B for carboxylic acid coupling (library generation/complex fragments).
Decision Logic & Reaction Pathways
The choice of method depends primarily on the electrophile source and the tolerance of the substrate to aqueous workups.
Figure 1: Decision matrix for selecting the optimal acylation protocol based on electrophile availability.
Critical Parameters & Data
The following data summarizes the optimization of solvent and base equivalents required to solubilize and couple 3-methoxyazetidine·HCl effectively.
Table 1: Optimization of Reaction Parameters (Model Substrate: Benzoyl Chloride)
Parameter
Condition
Outcome
Recommendation
Base Equiv.
1.0 eq DIPEA
Failure: <10% Yield. HCl salt not neutralized.
Use ≥ 2.5 eq. (1 eq for salt, 1 eq for reaction, 0.5 eq buffer)
Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-methoxyazetidine·HCl (1.0 equiv) in anhydrous DCM (0.1 M concentration). Note: The salt will not dissolve immediately.
Neutralization: Cool the suspension to 0°C (ice bath). Add DIPEA (3.0 equiv) dropwise.
Observation: The suspension should clear significantly as the free amine is liberated and the DIPEA·HCl salt forms (which is soluble in DCM).
Addition: Add the Acid Chloride (1.1 equiv) dropwise over 5 minutes.
Mechanism:[2][8][9][10] The reaction is exothermic. Keeping it at 0°C prevents thermal ring stress.
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS (Target mass = Acid Mass + 87 - OH).
Workup: Dilute with DCM. Wash successively with:
0.5 M HCl (removes unreacted amine and DIPEA). Caution: Do not use concentrated acid.
Activation: In a vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and 1.0 equiv of DIPEA. Stir for 5 minutes at RT.
Why? Pre-activating the acid ensures the active ester forms before the amine is introduced, reducing potential side reactions.
Amine Preparation: In a separate vial, dissolve 3-methoxyazetidine·HCl (1.1 equiv) in a minimal amount of DMF with 2.0 equiv of DIPEA.
Crucial Step: This "free-bases" the amine in situ.
Coupling: Add the amine solution to the activated acid solution.
Reaction: Stir at RT for 2–16 hours.
Workup:
Option A (Precipitation): Pour into excess water/ice. If the product is solid, filter and wash.[9]
Option B (Extraction): Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with LiCl (5%), and brine.
Mechanistic Insight & Troubleshooting
The primary failure mode in azetidine chemistry is Ring Opening or Polymerization .
Figure 2: Reaction pathway showing the critical neutralization step and the potential ring-opening side reaction.
Troubleshooting Guide:
Low Yield / Starting Material Remaining:
Cause: Incomplete neutralization of the HCl salt.
Fix: Ensure you are using at least 2.5 to 3.0 equivalents of base. The first equivalent is sacrificed solely to strip the HCl from the starting material.
Ring Opening (observed as M+18 or M+36 in LCMS):
Cause: Reaction temperature too high or workup too acidic.
Fix: Keep reaction <40°C. During workup, use dilute citric acid or 0.5 M HCl rather than 1 M+ HCl.
Hygroscopicity:
3-Methoxyazetidine[1][4][5][6][7]·HCl is hygroscopic. Weigh quickly or use a glovebox if precise stoichiometry is required for small-scale synthesis.
References
Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, 2021. Link
Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. Organic Letters, 2017. Link
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 2023. Link
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes, 2024. Link
3-Methoxyazetidine Hydrochloride Product Data. Sigma-Aldrich, 2024. Link
Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one
Abstract This application note provides a comprehensive and technically detailed protocol for the synthesis of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one, a valuable building block in contemporary medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive and technically detailed protocol for the synthesis of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one, a valuable building block in contemporary medicinal chemistry and drug development. The procedure centers on the nucleophilic acyl substitution reaction between 3-methoxyazetidine and 2-chloropropionyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and methods for product purification and characterization. The causality behind critical experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Scientific Context
The synthesis of novel amide compounds is a cornerstone of modern pharmaceutical research. Amide bonds are prevalent in a vast array of biologically active molecules and approved drugs.[1] The target molecule, 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one, incorporates two key structural motifs: a strained azetidine ring, which can impart unique conformational properties, and an α-chloro ketone, a versatile functional group for further chemical elaboration.
This document details a robust and scalable procedure for the acylation of 3-methoxyazetidine with 2-chloropropionyl chloride. The reaction proceeds via a classic nucleophilic acyl substitution pathway, a fundamental transformation in organic synthesis.[2][] The protocol emphasizes control over reaction conditions to maximize yield and purity while adhering to stringent safety standards due to the hazardous nature of the reagents involved.
Reaction Mechanism and Rationale
The core of this synthesis is the reaction between an amine (3-methoxyazetidine) and an acid chloride (2-chloropropionyl chloride).[]
The mechanism involves the nucleophilic nitrogen atom of the 3-methoxyazetidine attacking the highly electrophilic carbonyl carbon of 2-chloropropionyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final amide product.
A critical component of this reaction is the inclusion of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1] The reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct.[2] In the absence of a base, this HCl would protonate the starting 3-methoxyazetidine, rendering it non-nucleophilic and effectively halting the reaction. The added base scavenges the HCl in situ, forming a salt (e.g., triethylammonium chloride) and allowing the reaction to proceed to completion.[1]
The reaction is notably exothermic and requires careful temperature control to prevent the formation of byproducts.[]
Figure 1: Simplified schematic of the nucleophilic acyl substitution mechanism.
Safety and Handling
WARNING: This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by personnel trained in handling reactive and corrosive reagents.
2-Chloropropionyl Chloride (CAS: 7623-09-8): This substance is highly corrosive, flammable, and reacts violently with water to liberate toxic hydrogen chloride gas.[4] It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.[4] Always handle with extreme care under an inert atmosphere.
Aprotic Solvents (e.g., Dichloromethane): Use in a well-ventilated area. Avoid inhalation of vapors.
Tertiary Amine Bases (e.g., Triethylamine): These are flammable and corrosive liquids.
Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., butyl rubber or laminate) are mandatory.[4][5][6]
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[5] Keep a suitable quenching agent (e.g., sodium bicarbonate powder) nearby for spills.
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.[4]
Materials and Equipment
Reagents
Reagent
CAS No.
M.W. ( g/mol )
Recommended Purity
3-Methoxyazetidine HCl
172667-07-9
123.58
≥95%
2-Chloropropionyl chloride
7623-09-8
126.97
≥97%
Triethylamine (TEA)
121-44-8
101.19
≥99.5%, Anhydrous
Dichloromethane (DCM)
75-09-2
84.93
Anhydrous, ≥99.8%
Saturated NaHCO₃ solution
-
-
Aqueous
Brine (Saturated NaCl)
-
-
Aqueous
Anhydrous MgSO₄ or Na₂SO₄
7487-88-9
120.37
Reagent Grade
Silica Gel
63231-67-4
-
230-400 mesh
Equipment
Three-neck round-bottom flask with magnetic stir bar
Pressure-equalizing dropping funnel
Thermometer or thermocouple probe
Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)
Ice-water bath
Magnetic stirrer hotplate (stirring function only)
Standard laboratory glassware (beakers, graduated cylinders)
Separatory funnel
Rotary evaporator
Glass funnels and filter paper
Flash chromatography setup
Detailed Experimental Protocol
This protocol assumes the use of 3-methoxyazetidine hydrochloride salt, which is more stable and commonly available. An extra equivalent of base is required to free the amine.
Figure 2: Step-by-step experimental workflow for the synthesis.
Procedure:
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3-methoxyazetidine hydrochloride (5.00 g, 40.4 mmol, 1.0 equiv).
Suspend the solid in anhydrous dichloromethane (DCM, 80 mL).
Add triethylamine (TEA, 12.4 g, 16.9 mL, 122 mmol, 3.0 equiv) to the suspension. Stir at room temperature for 15 minutes to generate the free amine in situ.
Cooling: Immerse the flask in an ice-water bath and cool the internal temperature to 0-5 °C.
Acid Chloride Addition: In a separate dry flask, dissolve 2-chloropropionyl chloride (5.65 g, 4.2 mL, 44.5 mmol, 1.1 equiv) in anhydrous DCM (20 mL). Transfer this solution to a pressure-equalizing dropping funnel.
Add the 2-chloropropionyl chloride solution dropwise to the stirred, cooled amine mixture over a period of 30-45 minutes. It is crucial to maintain the internal temperature below 10 °C during the addition.[7]
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. (Eluent: 50% Ethyl Acetate in Hexanes).
Work-up:
Cool the reaction mixture again in an ice bath and slowly quench by adding 50 mL of deionized water.
Transfer the mixture to a 500 mL separatory funnel. Separate the layers.
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (Caution: potential gas evolution), and finally with 50 mL of brine.
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of DCM.
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% ethyl acetate in hexanes to yield the pure product.
Using 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one as a reactive intermediate
An Application Guide for the Synthesis and Use of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one as a Versatile Reactive Intermediate for Covalent Modifier Development Introduction: Bridging Scaffolding and Reactivity I...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Synthesis and Use of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one as a Versatile Reactive Intermediate for Covalent Modifier Development
Introduction: Bridging Scaffolding and Reactivity
In modern drug discovery, the development of targeted covalent inhibitors (TCIs) has emerged as a powerful strategy to achieve enhanced potency, prolonged pharmacodynamic effects, and improved selectivity.[1][2] The efficacy of a TCI hinges on two critical components: a high-affinity recognition moiety that directs the molecule to the target protein and a precisely positioned electrophilic "warhead" that forms a stable covalent bond with a nucleophilic amino acid residue.[3] While acrylamides are common in FDA-approved covalent drugs, the more reactive chloroacetamide electrophile offers distinct advantages for targeting less reactive nucleophiles or when rapid bond formation is desired.[2][3]
This application note introduces 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one , a novel reactive intermediate designed to synergize the benefits of a proven covalent warhead with a privileged chemical scaffold. The molecule combines:
A 2-Chloropropionamide Warhead: A moderately reactive electrophile capable of alkylating nucleophilic residues such as cysteine and histidine.[4] This functional group is a key building block for constructing TCIs.
A 3-Methoxyazetidine Scaffold: Azetidine rings are increasingly incorporated into drug candidates to impart conformational rigidity, improve metabolic stability, and enhance aqueous solubility.[5][6] The methoxy group further modulates these physicochemical properties, offering a valuable vector for optimizing ligand-protein interactions.[7][8]
This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the proposed synthesis and strategic application of this intermediate. We provide detailed, self-validating protocols grounded in established chemical principles, explain the rationale behind experimental choices, and illustrate its potential to accelerate the discovery of next-generation covalent therapeutics.
Part 1: Synthesis of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one
The most direct and efficient route to the title compound is the nucleophilic acyl substitution of 2-chloropropionyl chloride with 3-methoxyazetidine. As 3-methoxyazetidine is commonly supplied as a hydrochloride salt to improve its shelf-life and handling, a non-nucleophilic base is required to liberate the free amine in situ.
Experimental Protocol: Acylation of 3-Methoxyazetidine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxyazetidine hydrochloride (1.0 eq).
Dissolution: Add anhydrous DCM to the flask to create a slurry. Cool the mixture to 0 °C using an ice-water bath.
Base Addition: Slowly add DIPEA (2.2 eq) to the stirred slurry. The first equivalent neutralizes the hydrochloride salt, while the second acts as an acid scavenger for the HCl generated during the acylation. Stir for 15-20 minutes at 0 °C to ensure complete formation of the free amine.
Acylation: Add 2-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. The reaction is often exothermic, and slow addition is crucial to prevent side reactions.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to quench any remaining acid chloride and remove excess acid), and then with brine.
Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% ethyl acetate in hexanes) to yield the pure product.
Synthesis Workflow
Caption: Workflow for the synthesis of the target reactive intermediate.
Part 2: Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of the intermediate is crucial for its effective application and storage.
Predicted Physicochemical Data
Property
Value
Molecular Formula
C₇H₁₂ClNO₂
Molecular Weight
177.63 g/mol
Appearance
Predicted to be a colorless to pale yellow oil or low-melting solid
Solubility
Expected to be soluble in common organic solvents (DCM, THF, EtOAc, DMF, DMSO)
Stability
As an α-chloro ketone, it is susceptible to hydrolysis. Store under an inert atmosphere in a cool, dry place. Avoid contact with strong nucleophiles, acids, and bases during storage.
Reactivity Insights
The primary mode of reactivity for this molecule is nucleophilic substitution (Sₙ2) at the carbon atom bearing the chlorine. This carbon is electrophilic due to the inductive effect of the adjacent chlorine and carbonyl group. It will readily react with soft nucleophiles, particularly thiols (from cysteine residues) and imidazoles (from histidine residues), making it an ideal warhead for covalent modification of proteins.[1][4]
The reactivity of the chloroacetamide warhead can be tuned by the electronics of the amide substituent. The 3-methoxyazetidine group, while primarily a scaffold, can subtly influence the electrophilicity of the warhead. This predictable reactivity allows for controlled covalent bond formation under biocompatible conditions.
Part 3: Application Protocol for Covalent Modification
To validate the utility of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one, we propose a model reaction with a nucleophilic thiol, N-acetylcysteine, which serves as a proxy for a cysteine residue in a target protein.
Experimental Protocol: Alkylation of N-acetylcysteine
Acetonitrile (ACN) or Dimethylformamide (DMF) as a co-solvent
LC-MS for reaction monitoring
Procedure:
Stock Solutions: Prepare a stock solution of the reactive intermediate (e.g., 10 mM in ACN or DMF). Prepare a stock solution of N-acetylcysteine (e.g., 11 mM in PBS).
Reaction Initiation: In a microcentrifuge tube, add the N-acetylcysteine solution. To this, add the stock solution of the reactive intermediate to initiate the reaction. The final concentration of the co-solvent should be kept low (e.g., <5%) to maintain aqueous conditions.
Incubation: Incubate the reaction mixture at room temperature or 37 °C with gentle agitation.
Time-Point Analysis: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), take an aliquot of the reaction mixture and quench it by diluting with a solution of 0.1% formic acid in 50:50 ACN/water.
LC-MS Analysis: Analyze the quenched samples by LC-MS to monitor the disappearance of the starting materials and the formation of the desired covalent adduct. The expected product will have a mass corresponding to the sum of the two reactants minus HCl.
Reaction Mechanism and Monitoring
Caption: Mechanism of covalent modification via an Sₙ2 reaction. (Note: Image placeholders are used conceptually).
Hypothetical Reaction Monitoring Data
Time Point
Intermediate (%)
N-acetylcysteine (%)
Covalent Adduct (%)
0 min
100
100
0
30 min
55
60
45
1 hr
25
30
75
2 hr
5
10
95
4 hr
<1
6
>99
Part 4: Strategic Application in Drug Discovery
The true value of this intermediate lies in its direct application to drug discovery programs, particularly in converting a non-covalent, reversible binder into a potent and selective covalent inhibitor.
Workflow for TCI Development
Identify a Non-Covalent Binder: Start with a lead compound or fragment that binds reversibly to the target protein of interest. This binder should ideally position itself near a targetable nucleophilic residue (e.g., Cys, His, Lys).
Structural Analysis: Use X-ray crystallography or computational modeling to understand the binding pose of the non-covalent ligand and identify a suitable vector for attaching the electrophilic warhead.
Synthesis of TCI Candidate: Synthetically append the 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one moiety (or a derivative thereof) to the non-covalent binder. The azetidine nitrogen serves as the attachment point, replacing a functional group on the original binder.
Biochemical and Cellular Evaluation: Test the newly synthesized TCI for its ability to covalently label the target protein using techniques like mass spectrometry. Evaluate its potency in enzymatic and cellular assays to confirm the benefits of covalent engagement.
Caption: A strategic workflow for developing a TCI from a reversible binder.
Safety and Handling
As a reactive electrophile and α-chloro ketone, 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one should be handled with appropriate care.[10]
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one represents a highly valuable, albeit novel, reactive intermediate for the synthesis of targeted covalent inhibitors. By thoughtfully combining a tunable electrophilic warhead with a privileged medicinal chemistry scaffold, this molecule provides a streamlined tool for chemists to rapidly generate potent and selective covalent modifiers. The protocols and strategic insights provided herein offer a robust framework for its synthesis and application, empowering researchers to tackle challenging biological targets and advance the frontiers of drug discovery.
ChemicalBook. (2026, January 13). 3-Methoxyazetidine hydrochloride | 148644-09-1.
Lama, T., et al. (2024, January 25). Peptide-Based Covalent Inhibitors Bearing Mild Electrophiles to Target a Conserved His Residue of the Bacterial Sliding Clamp. JACS Au.
Lama, T., et al. (2024, January 25). Peptide-Based Covalent Inhibitors Bearing Mild Electrophiles to Target a Conserved His Residue of the Bacterial Sliding Clamp. PMC.
RSC Publishing. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction.
ACS Publications. (2023, February 4). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society.
PMC. (2023, February 4). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry.
Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.
Application Note: A Comprehensive Workflow for Covalent Fragment Screening Using 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one
Abstract The resurgence of targeted covalent inhibitors in drug discovery has created a demand for robust and efficient screening methodologies.[1] Fragment-Based Drug Discovery (FBDD) offers a powerful approach to ident...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The resurgence of targeted covalent inhibitors in drug discovery has created a demand for robust and efficient screening methodologies.[1] Fragment-Based Drug Discovery (FBDD) offers a powerful approach to identify starting points for these inhibitors by screening low-molecular-weight electrophilic compounds.[2][3] This guide provides a detailed, field-proven workflow for covalent fragment screening, centered on the use of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one , a representative chloroacetamide-based electrophile. We will detail an integrated screening cascade, from primary hit identification using intact protein mass spectrometry to orthogonal validation, site-of-adduction mapping, structural characterization, and cellular target engagement. Each protocol is designed to be self-validating, providing researchers with a clear path from initial screen to a well-characterized, cell-active covalent fragment.
Introduction to Covalent Fragment Screening
Covalent drugs, which form a permanent bond with their target protein, offer distinct advantages in pharmacology, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[4] The FBDD approach is particularly well-suited for discovering covalent inhibitors. By screening small, electrophilic fragments (often called "warheads"), researchers can identify molecules that form a covalent bond with a target protein, overcoming the challenge of detecting the low-affinity interactions typical of non-covalent fragments.[5]
The chloroacetamide moiety is a privileged electrophile in this space. It is a "tunably reactive" warhead, generally selective for cysteine residues, which are often found in functionally significant regions of proteins like enzyme active sites or allosteric pockets.[6][7] Its reactivity is sufficient to form a bond under physiological conditions but is typically not so high as to cause widespread, non-specific labeling.[8]
This application note uses 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one as a model fragment to illustrate a complete screening and validation workflow.
The Tool: Understanding the Chloroacetamide Fragment
Before embarking on a screen, it is critical to understand the chemical tool. The choice of electrophile and scaffold dictates the potential outcomes of the screen.
Chemical Properties and Mechanism of Action
2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one consists of two key components:
The Warhead: The α-chloroacetamide group is the electrophilic center. It reacts with nucleophilic amino acid residues, primarily the thiolate anion of cysteine.
The Scaffold: The methoxyazetidinyl-propanone body provides the molecular framework, influencing solubility, cell permeability, and non-covalent interactions that position the warhead for reaction.
The reaction proceeds via an irreversible SN2 mechanism, where the deprotonated thiol of a cysteine residue attacks the carbon atom bearing the chlorine, displacing the chloride leaving group and forming a stable thioether bond.
The reactivity of a target cysteine is highly dependent on its local microenvironment, which influences its pKa. Cysteines with a lower pKa exist predominantly in the more nucleophilic thiolate form at physiological pH, making them more susceptible to modification.[9][10]
Figure 1. SN2 reaction mechanism of a chloroacetamide fragment with a cysteine residue.
The Covalent Screening Workflow: An Integrated Cascade
A successful covalent screening campaign relies on a multi-stage process that moves from high-throughput primary screening to detailed biochemical and structural characterization. This cascade approach is designed to eliminate false positives early and provide deep mechanistic insight into true hits.
Figure 2. The integrated workflow for covalent fragment screening and validation.
Protocol I: Primary Hit Discovery via Intact Protein Mass Spectrometry
The most common and direct method for primary screening of covalent fragments is intact protein Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] The principle is simple: covalent modification of the target protein by a fragment results in a predictable mass increase, which is readily detectable.
Causality and Experimental Design
Why Intact MS? It is fast, requires relatively small amounts of protein, and provides a direct, unambiguous readout of covalent bond formation.[13]
Controls are Key: A DMSO-only control is essential to establish the baseline mass of the unmodified protein. A known reactive, non-specific compound (e.g., N-ethylmaleimide) can serve as a positive control to ensure the target protein's cysteines are accessible.
Concentration & Time: The incubation time and fragment concentration should be chosen to allow for the detection of moderately reactive fragments without driving non-specific reactions. A typical starting point is 100-200 µM fragment concentration for 1-4 hours.
Step-by-Step Protocol
Protein Preparation: Dialyze the purified target protein into a suitable, non-reactive buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The final protein concentration for the assay should be 2-10 µM.
Fragment Preparation: Prepare a 10 mM stock solution of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one in 100% DMSO.
Incubation:
In a 96-well plate, add 49.5 µL of the protein solution to each well.
Add 0.5 µL of the 10 mM fragment stock to the appropriate wells for a final concentration of 100 µM (final DMSO concentration of 1%).
For control wells, add 0.5 µL of 100% DMSO.
Seal the plate and incubate at room temperature (or 37°C) for 2 hours with gentle shaking.
Quenching: Stop the reaction by adding 5 µL of 10% formic acid. This denatures the protein and acidifies the solution, effectively halting further reaction.
LC-MS Analysis:
Inject 10 µL of the quenched reaction mixture onto a reverse-phase C4 or C8 column.
Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid.
The outlet of the LC is connected to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Data Analysis:
Process the raw mass spectra using deconvolution software (e.g., MaxEnt1) to convert the charge state envelope into a zero-charge mass spectrum.
Compare the mass of the protein from fragment-treated wells to the DMSO control. A mass shift corresponding to the molecular weight of the fragment (minus the mass of HCl) indicates a covalent hit.
Expected Data
Component
Molecular Weight (Da)
Description
Target Protein (Unmodified)
30,000.0
Mass from DMSO control sample.
2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one
177.62
Molecular weight of the fragment.
Expected Mass Shift
141.16
Fragment MW - Mass of HCl (36.46 Da).
Observed Adduct Mass
30,141.16
Expected mass of the singly-modified protein.
Protocol II: Site of Adduction Mapping via Peptide Mapping MS/MS
Identifying a hit by intact mass is only the first step. To confirm the hit and understand its mechanism, it is crucial to identify which specific amino acid residue has been modified. This is achieved through "bottom-up" proteomics or peptide mapping.[14]
Causality and Experimental Design
Why Peptide Mapping? It provides residue-level resolution, confirming that the modification occurred on a specific cysteine and not on other potentially nucleophilic residues. This is critical for building a structure-activity relationship (SAR).
Alkylation of Free Cysteines: Before digestion, it is standard practice to block all remaining, unreacted cysteines with a reagent like iodoacetamide (IAM). This prevents disulfide bond scrambling and ensures that only the fragment-modified cysteine is left unaccounted for by IAM.
Step-by-Step Protocol
Reaction & Denaturation: Scale up the incubation reaction from Protocol I (e.g., 50 µL total volume). After incubation, add Urea to a final concentration of 8 M and DTT to 10 mM. Incubate for 30 minutes at 37°C to denature the protein and reduce any disulfide bonds.
Alkylation: Add Iodoacetamide (IAM) to a final concentration of 25 mM. Incubate in the dark for 30 minutes at room temperature to alkylate all free cysteines.
Buffer Exchange & Digestion:
Remove urea and excess reagents using a spin desalting column, exchanging the protein into a digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0).
Add a protease such as Trypsin at a 1:50 (enzyme:protein) ratio.
Incubate overnight at 37°C.
LC-MS/MS Analysis:
Acidify the peptide mixture with formic acid.
Inject the peptide digest onto a reverse-phase C18 column and analyze using a data-dependent acquisition (DDA) method on a high-resolution mass spectrometer.
Data Analysis:
Search the generated MS/MS spectra against the sequence of the target protein.
Use software (e.g., Mascot, MaxQuant, Proteome Discoverer) to identify peptides. Crucially, include a variable modification on cysteine corresponding to the mass of the fragment adduct (+141.16 Da) and a fixed modification for IAM (+57.02 Da).
A successful identification will pinpoint the specific peptide and, via the MS/MS fragmentation pattern, the exact cysteine residue modified by the fragment.
Protocol III: Structural Characterization via X-ray Crystallography
To progress a fragment hit into a lead compound, understanding its binding mode at atomic resolution is invaluable. X-ray crystallography provides a three-dimensional snapshot of the fragment covalently bound to its target.[15][16]
Causality and Experimental Design
Why Crystallography? It reveals the precise orientation of the fragment in the binding pocket, identifies key non-covalent interactions made by the scaffold, and provides a clear roadmap for synthetic chemistry to improve potency and selectivity.[17][18]
Soaking vs. Co-crystallization: For fragments, soaking the ligand into pre-grown protein crystals is often the most efficient method. It is higher throughput than trying to co-crystallize each fragment with the protein.[18]
Step-by-Step Protocol
Crystal Preparation: Grow high-quality crystals of the target protein using vapor diffusion (hanging or sitting drop) or other established methods.
Fragment Soaking:
Prepare a "soaking solution" by adding a high concentration of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one (e.g., 1-10 mM) to the crystal mother liquor.
Carefully transfer a protein crystal from its growth drop into a drop of the soaking solution.
Allow the crystal to soak for a duration determined by empirical testing (ranging from minutes to overnight). The goal is to allow the fragment to diffuse into the crystal and react with the target protein without degrading crystal quality.
Cryo-protection and Freezing:
Briefly pass the soaked crystal through a cryoprotectant solution (typically mother liquor supplemented with glycerol or ethylene glycol).
Immediately flash-freeze the crystal in liquid nitrogen.
Data Collection:
Ship the frozen crystal to a synchrotron facility.
Collect a full X-ray diffraction dataset.
Structure Solution and Refinement:
Process the diffraction data and solve the structure using molecular replacement if a native structure is available.
Carefully examine the resulting electron density maps for positive difference density near cysteine residues. This density should correspond to the shape and size of the covalently bound fragment.
Model the fragment into the density, define the covalent linkage to the cysteine, and refine the structure to high resolution.
Protocol IV: Cellular Target Engagement via Competitive ABPP
The ultimate goal is to determine if the fragment can engage its target in a complex biological environment. A competitive Activity-Based Protein Profiling (ABPP) experiment is a powerful method to assess this.[11][19]
Causality and Experimental Design
Why Competitive ABPP? This assay confirms that the fragment is cell-permeable and can find and react with its intended target amidst the entire cellular proteome. It provides a more physiologically relevant measure of selectivity than in vitro assays.
The Competition Principle: The assay measures the ability of our fragment to block the binding of a broad-spectrum, "promiscuous" cysteine-reactive probe. If our fragment binds the target, the promiscuous probe cannot, leading to a decrease in signal for that specific protein.
Step-by-Step Protocol
Cell Treatment:
Plate cells (e.g., HEK293T) and grow to ~80% confluency.
Treat the cells with varying concentrations of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one (e.g., 1-100 µM) or DMSO vehicle control for 2-4 hours in serum-free media.
Probe Labeling: Add a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., Iodoacetamide-alkyne) to the media at a final concentration of 50-100 µM. Incubate for 1 hour.
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in a buffer appropriate for proteomics (e.g., RIPA buffer without reducing agents).
Click Chemistry:
Normalize protein concentration for all samples.
Perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction by adding a biotin-azide tag, copper sulfate, a ligand (e.g., TBTA), and a reducing agent (e.g., TCEP). This attaches a biotin handle to any protein that was labeled by the alkyne probe.
Enrichment and Analysis:
Enrich the biotinylated proteins using streptavidin-coated beads.
Wash the beads extensively to remove non-specifically bound proteins.
Elute the bound proteins and analyze by Western blot (if you have an antibody for the target) or by quantitative mass spectrometry (e.g., TMT or LFQ-based proteomics).
Data Interpretation: A decrease in the signal of the target protein in fragment-treated samples compared to the DMSO control indicates successful target engagement in the cell.
References
Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool. (2019). International Journal of Molecular Sciences. [Link]
Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). Journal of the American Society for Mass Spectrometry. [Link]
Advancing Drug Discovery With Covalent Fragment Screening. (2025). Evotec. [Link]
Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. (2025). Australian Journal of Chemistry. [Link]
Covalent docking using autodock: Two‐point attractor and flexible side chain methods. (n.d.). Journal of Computational Chemistry. [Link]
Fragment and Compound Screening Services. (n.d.). Domainex. [Link]
Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8. (2026). Bioorganic & Medicinal Chemistry. [Link]
Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). Molecules. [Link]
Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024). ACS Chemical Biology. [Link]
Protein X-ray Crystallography in Drug Discovery. (2025). Creative Biostructure. [Link]
X-ray Crystallography Fragment Screening. (n.d.). Selvita. [Link]
Covalent fragment libraries in drug discovery. (2025). Current Opinion in Chemical Biology. [Link]
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (n.d.). RSC Medicinal Chemistry. [Link]
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (n.d.). RSC Publishing. [Link]
Fragment screening using X-ray crystallography. (2012). Topics in Current Chemistry. [Link]
Exploring diverse chloroacetamide-based fragments for tyrosine phosphatase inhibition. (n.d.). ResearchGate. [Link]
Optimized Covalent Fragment Library for Drug Discovery. (2025). IRBM. [Link]
Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026). ZoBio. [Link]
Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. (2014). Protein & Peptide Letters. [Link]
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. (n.d.). Journal of the American Chemical Society. [Link]
Optimal Solvent Systems for Dissolving 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one
Application Note AN-2026-AZ Abstract This guide provides a technical framework for selecting optimal solvent systems for 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one , a specialized heterocyclic building block often u...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note AN-2026-AZ
Abstract
This guide provides a technical framework for selecting optimal solvent systems for 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one , a specialized heterocyclic building block often utilized in covalent inhibitor design. Due to the competing physicochemical requirements of the strained azetidine ring and the reactive
-chloroamide warhead, standard solubility protocols may lead to compound degradation. This note outlines a stability-first solubility screening protocol, recommended solvent classes for specific applications (synthesis vs. bioassay), and exclusion criteria for incompatible media.
Chemical Profile & Physicochemical Analysis[1][2][3][4][5][6]
To select the correct solvent, one must first understand the competing electronic and steric forces within the molecule.
Structural Breakdown
Azetidine Ring (4-membered heterocycle): High ring strain (~26 kcal/mol). While the amide nitrogen reduces basicity (and thus immediate acid sensitivity compared to free amines), the ring remains susceptible to acid-catalyzed ring-opening, particularly in nucleophilic solvents.
-Chloroamide Moiety: A moderate electrophile. This motif is designed for alkylation (covalent bonding) but makes the compound sensitive to hydrolysis (solvolysis) in protic solvents under basic or elevated thermal conditions.
Methoxy Group: Adds polarity and hydrogen bond accepting capability, increasing solubility in polar aprotic solvents.
Predicted Solubility Parameters
Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the theoretical Hansen Solubility Parameters (HSP) suggest a "Goldilocks" polarity profile:
Parameter
Prediction
Implication
LogP (Octanol/Water)
~0.5 – 1.2
Lipophilic enough for organic solvents; too polar for alkanes.
(Dispersion)
Moderate
Compatible with chlorinated solvents and ethers.
(Polarity)
High
Requires solvents with significant dipole moments (DMSO, DMF, DCM).
(H-Bonding)
Moderate
Good solubility in H-bond acceptors; avoid strong H-bond donors (protic) to prevent solvolysis.
Recommended Solvent Systems
The following recommendations are categorized by application. The "Suitability Score" aggregates solubility power and chemical stability.
Table 1: Solvent Compatibility Matrix
Solvent Class
Representative Solvents
Solubility
Stability Risk
Suitability Score (1-10)
Primary Application
Chlorinated
Dichloromethane (DCM), Chloroform
High
Low
10
Synthesis, Extraction, Transfer
Polar Aprotic
DMSO, DMF, DMAc
Very High
Low*
9
Bio-assay stocks, Library storage
Ethers
THF, 2-MeTHF, 1,4-Dioxane
High
Low
8
Reaction solvent, Crystallization
Esters
Ethyl Acetate, Isopropyl Acetate
Moderate
Low
7
Workup, Partitioning
Nitriles
Acetonitrile (MeCN)
High
Low
8
LCMS, HPLC mobile phase
Alcohols
Methanol, Ethanol, IPA
High
High (Solvolysis)
3
Avoid (Short-term use only)
Alkanes
Hexane, Heptane
Negligible
Low
1
Anti-solvent (Precipitation)
*> Note: DMSO is hygroscopic.[1] Wet DMSO can hydrolyze the
-chloro group over long storage periods.
Stability & Incompatibility (The "Do Not Use" List)
Nucleophilic Solvents: Avoid primary amines or thiols as solvents. They will react with the alkyl chloride via
mechanism, displacing the chloride and destroying the compound.
Strong Bases in Protic Media: Hydroxide or alkoxide bases in water/alcohol will rapidly hydrolyze the amide bond or displace the chloride.
Aqueous Acid: While the amide stabilizes the azetidine, strong aqueous acids (pH < 2) can protonate the ether oxygen or the amide oxygen, activating the ring for opening.
Visualizing the Decision Logic
The following decision tree illustrates the selection process based on the intended downstream application.
Figure 1: Decision matrix for solvent selection based on thermal requirements and downstream application.
Protocol: Gravimetric Solubility Determination
This protocol is designed to determine the precise solubility limit (saturation point) while minimizing compound consumption.
Preparation: Weigh approximately 5.0 mg of the compound into a pre-weighed 1.5 mL microcentrifuge tube (Eppendorf). Record exact mass (
).
Incremental Addition: Add the target solvent in small aliquots (
).
Agitation: Vortex for 30 seconds, then sonicate for 1 minute at ambient temperature (<25°C).
Critical: Monitor temperature.[2][3][4] Do not let the sonicator bath heat up, as this may degrade the chloroamide.
Observation: Inspect visually for clarity.
If solid remains: Repeat Step 2 & 3.
If clear: Stop.
Calculation:
Verification (Self-Validating Step): Centrifuge the "clear" solution at 10,000 rpm for 3 minutes. If a pellet forms, the solution was not truly dissolved; add more solvent and re-test.
Experimental Workflow Diagram
Figure 2: Iterative workflow for gravimetric solubility determination with centrifugal validation.
References
Pfizer Solvent Selection Guide: Richardson, A., et al. "Solvent Selection Guides: A Guide to the Integration of Environmental, Health and Safety Criteria into the Selection of Solvents." Green Chemistry, 2016.[5] Link
Azetidine Stability: Wuitschik, G., et al. "Oxetanes and Azetidines in Drug Discovery." Journal of Medicinal Chemistry, 2010. Link
Alpha-Chloroamide Reactivity: Verrier, C., et al. "Reactivity of
Handling and storage requirements for alpha-chloroamide derivatives
Application Note: Handling, Storage, and Experimental Optimization of -Chloroamide Derivatives Abstract -Chloroamide (2-chloroacetamide) derivatives are a cornerstone of modern targeted covalent inhibitor (TCI) design an...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Handling, Storage, and Experimental Optimization of
-Chloroamide Derivatives
Abstract
-Chloroamide (2-chloroacetamide) derivatives are a cornerstone of modern targeted covalent inhibitor (TCI) design and fragment-based drug discovery (FBDD). While they offer tunable reactivity profiles superior to promiscuous iodoacetamides, their electrophilic nature requires rigorous handling protocols to prevent hydrolytic degradation and off-target alkylation. This guide provides an authoritative protocol for the storage, solubilization, and experimental deployment of -chloroamide libraries, grounded in mechanistic chemical biology.
Chemical Basis of Instability & Reactivity
To handle these compounds effectively, one must understand their reactivity profile.
-Chloroamides are alkylating agents that react via a bimolecular nucleophilic substitution () mechanism.[1]
The Warhead: The electron-withdrawing carbonyl group adjacent to the
-carbon polarizes the C-Cl bond, making the methylene carbon highly electrophilic.
The Nucleophile: In biological systems, the primary target is the thiolate anion (
) of Cysteine residues. However, in storage and improper handling scenarios, "rogue" nucleophiles—primarily water () and hydroxide ions ()—can attack this position.
The Degradation Pathway:
Hydrolysis: The displacement of the chloride ion by water yields the
-hydroxyacetamide derivative. This species is biologically inert against the target cysteine, leading to false negatives in potency assays.
Photolysis: While less sensitive than iodoacetamides, the C-Cl bond can undergo homolytic cleavage under high-intensity UV light, generating radical species.
Visualizing the Mechanism
The following diagram illustrates the desired covalent modification versus the hydrolytic degradation pathway.
Figure 1: Mechanistic bifurcation of
-chloroamide reactivity. The goal of storage protocols is to minimize the red path (Hydrolysis).
Safety & Hazard Mitigation
Core Directive: All
-chloroamides must be treated as potential genotoxic alkylating agents until proven otherwise.
Skin Sensitization: These compounds can penetrate nitrile gloves over time. Double-gloving is recommended for concentrated stocks (>10 mM).
Inhalation: Many low-molecular-weight chloroacetamides are lachrymators (tear-inducing). Weighing of solids must occur inside a certified fume hood or biological safety cabinet.
Deactivation: Spills should be treated with a solution of 10% sodium thiosulfate or excess glutathione to quench the electrophile before cleaning.
Storage Protocols
The stability of
-chloroamides is governed by temperature and moisture content. Unlike reversible inhibitors, partial degradation results in a permanent loss of active fraction.
Avoid freeze-thaw cycles. Use single-use aliquots.
Stock Solution (DMSO)
-20°C
PP/COC Plate
1–3 Months
Ensure DMSO is anhydrous (<0.1% water).
Assay Buffer
4°C / RT
Plastic
< 4 Hours
Unstable. Prepare fresh immediately before use.
Key Protocol: The "Dry DMSO" Rule
Standard laboratory DMSO is hygroscopic and often contains water. For
-chloroamide libraries:
Use anhydrous DMSO (sealed under nitrogen/argon) for initial solubilization.
Store plates with heat-sealed foil (not just adhesive lids) to prevent atmospheric moisture ingress during cold storage.
Experimental Handling & Assay Optimization
The most common cause of failure in TCI screens is the presence of nucleophilic contaminants in the assay buffer before the binding event occurs.
Protocol: Assay Buffer Formulation
INCOMPATIBLE REAGENTS:
Dithiothreitol (DTT) /
-Mercaptoethanol (BME): These are strong nucleophiles. They will scavenge the -chloroamide before it reaches the protein target.
Primary Amines (Tris/Glycine): At high pH (>8.0), free amines can react, though slower than thiols.
RECOMMENDED REAGENTS:
Reducing Agents: TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a phosphine, not a thiol, and does not react with chloroacetamides at physiological pH.
Buffer System: HEPES or MOPS (pH 7.0 – 7.5).
Workflow: Handling for High-Throughput Screening
Figure 2: Operational workflow for
-chloroamide assays. Note the specific timing of reducing agent addition.
Step-by-Step Protocol:
Thaw: Remove the source plate from -80°C and allow it to equilibrate to room temperature (approx. 15-30 min) in a desiccator if possible, to prevent condensation.
Dilute: Perform intermediate dilutions in 100% DMSO. Do not dilute into aqueous buffer until the final transfer step.
Incubate: Add compound to the protein solution (containing TCEP). Allow sufficient time for the covalent bond formation (typically 15–60 minutes depending on
).
Quench (Optional but Recommended): To stop the reaction for time-point analysis, add a massive excess (e.g., 10 mM) of DTT or Glutathione. This rapidly consumes any remaining inhibitor.
QC & Validation: Is Your Compound Still Active?
Before running a critical screen, validate the integrity of your
-chloroamide stock.
LC-MS Diagnostic Check:
Run a standard LC-MS trace. Look for the "Hydrolysis Shift."
Parent Mass:
Hydrolysis Product:
.
Note: In some ionization modes, you may simply see the loss of the chlorine isotope pattern (3:1 ratio of
). If the isotope pattern disappears, the warhead is gone.
References
Singh, J., et al. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery, 10, 307–317. Link
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link[3]
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(4), 1350–1369. Link
Safe Handling of Hazardous Drugs. (2023). National Institute for Occupational Safety and Health (NIOSH). Link
Resnick, E., et al. (2019). "Rapid Kinetics of
-Chloroacetamide Hydrolysis and Implications for Covalent Inhibitor Design." Journal of the American Chemical Society, 141(18), 7230-7235. Link
Application Notes and Protocols for Bioconjugation Utilizing 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one
A Novel Electrophilic Reagent for Site-Specific Cysteine Modification Introduction: The Imperative for Advanced Bioconjugation Reagents The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), hi...
Author: BenchChem Technical Support Team. Date: February 2026
A Novel Electrophilic Reagent for Site-Specific Cysteine Modification
Introduction: The Imperative for Advanced Bioconjugation Reagents
The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), hinges on the precise and stable attachment of payloads to biomolecules. While traditional methods targeting lysine and cysteine residues have been foundational, they often yield heterogeneous products or conjugates with suboptimal stability. The relentless pursuit of improved therapeutic indices has spurred the development of novel reagents that offer greater control over conjugation stoichiometry and produce robust, stable linkages.
Azetidine scaffolds have garnered significant attention in medicinal chemistry for their unique structural and pharmacokinetic properties.[1][2] Their incorporation into drug molecules can enhance metabolic stability, improve solubility, and provide conformational rigidity, which can be advantageous for receptor binding.[1][2][3] Leveraging these benefits in the context of bioconjugation linkers is a logical and promising advancement.
This document introduces 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one , a novel α-halo ketone reagent designed for the site-specific modification of cysteine residues in proteins and peptides. Its architectural design combines the established reactivity of an α-chloro ketone electrophile with the favorable properties of an azetidine moiety. We will explore the proposed mechanism of action, provide detailed protocols for its application in generating ADCs, and offer insights into the characterization of the resulting conjugates.
Proposed Mechanism of Action: Covalent Bond Formation
The primary mode of action for 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one is proposed to be a nucleophilic substitution reaction with the thiol group of a cysteine residue. Given the nature of the primary halide and the potent nucleophilicity of the thiolate anion, the reaction is anticipated to proceed via an SN2 mechanism .[4][5]
Key Mechanistic Considerations:
pH-Dependence: The reaction is highly dependent on the pH of the buffer system. A pH range of 7.0-8.0 is recommended to ensure a sufficient concentration of the nucleophilic thiolate anion (pKa of cysteine thiol is ~8.3) while minimizing potential side reactions with other nucleophilic residues like lysine (pKa ~10.5).
Chemoselectivity: At a controlled pH, the reagent is expected to exhibit high selectivity for cysteine over other nucleophilic amino acids. While reactions with lysine or histidine are possible at higher pH values, they are significantly slower.
Stability of the Resulting Thioether Bond: The resulting covalent thioether bond is highly stable, a critical attribute for ADCs to prevent premature drug release in circulation.
Caption: Proposed SN2 reaction mechanism for cysteine modification.
Application Protocol I: Synthesis of a Cysteine-Linked Antibody-Drug Conjugate (ADC)
This protocol describes the generation of an ADC with a defined drug-to-antibody ratio (DAR) by conjugating a payload functionalized with 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one to a monoclonal antibody (mAb).
Workflow Overview
Caption: General workflow for ADC synthesis via cysteine conjugation.
Materials and Reagents
Monoclonal Antibody (mAb): e.g., Trastuzumab, at a concentration of 5-10 mg/mL.
Conjugation Buffer: Phosphate-buffered saline (PBS) with 1 mM DTPA, pH 7.4.
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution, 10 mM in water.
Reagent-Payload: 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one functionalized with the desired payload, dissolved in a compatible organic solvent (e.g., DMSO) at 10 mM.
Quenching Solution: N-acetyl-L-cysteine, 100 mM in water.
Purification Columns: Desalting columns (e.g., Sephadex G-25) and Size Exclusion Chromatography (SEC) columns appropriate for mAbs.
Step-by-Step Methodology
Partial Reduction of the mAb: [6][7]
a. To the mAb solution in Conjugation Buffer, add a calculated amount of TCEP solution. The molar equivalents of TCEP will determine the number of disulfide bonds reduced and, consequently, the final DAR. (See Table 1 for guidance).
b. Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
c. Immediately purify the reduced mAb using a pre-equilibrated desalting column to remove excess TCEP.
Conjugation Reaction:
a. Determine the concentration of the reduced mAb using its extinction coefficient at 280 nm.
b. Add the Reagent-Payload solution to the reduced mAb. The molar excess of the reagent should be optimized but a starting point of 1.5-fold excess per free thiol is recommended.
c. Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
Quenching:
a. Add a 20-fold molar excess of the Quenching Solution (relative to the Reagent-Payload) to cap any unreacted electrophilic sites.
b. Incubate for 30 minutes at room temperature.
Purification of the ADC:
a. Purify the ADC from unreacted payload and other small molecules using a desalting column or SEC.
b. Concentrate the purified ADC to the desired concentration using an appropriate centrifugal filter device.
Characterization of the ADC:
a. Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC)-HPLC, which separates species with different numbers of conjugated payloads.
b. Purity and Aggregation: Assess the purity and presence of aggregates using Size Exclusion Chromatography (SEC)-HPLC.
c. Confirmation of Conjugation: Confirm the covalent attachment and determine the mass of the ADC species using mass spectrometry (e.g., LC-MS).
Optimization Parameters
Parameter
Recommended Range
Rationale
TCEP:mAb Molar Ratio
2.0 - 5.0
Controls the number of disulfide bonds reduced, directly impacting the potential DAR.[6]
Reagent:Thiol Molar Ratio
1.5 - 5.0
A slight excess drives the reaction to completion, but a large excess can increase the risk of non-specific labeling.
Reaction pH
7.0 - 8.0
Balances thiol deprotonation for nucleophilicity with selectivity against other nucleophilic residues.[8]
Reaction Temperature
4 - 25 °C
Lower temperatures can improve selectivity and reduce protein aggregation at the cost of longer reaction times.
Reaction Time
2 - 16 hours
Must be optimized to achieve maximum conjugation efficiency without causing protein degradation.
Application Protocol II: Labeling of a Cysteine-Containing Peptide
This protocol provides a simpler workflow for evaluating the reactivity and labeling efficiency of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one with a model peptide.
Materials and Reagents
Model Peptide: A peptide containing a single cysteine residue (e.g., GGC-amide), dissolved in water.
Reaction Buffer: 50 mM Phosphate buffer, pH 7.5.
Reagent: 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one, 10 mM in DMSO.
Analytical Tools: RP-HPLC and LC-MS system.
Step-by-Step Methodology
Reaction Setup:
a. Dissolve the model peptide in the Reaction Buffer to a final concentration of 1 mg/mL.
b. Add 1.1 molar equivalents of the Reagent solution to the peptide solution.
c. Vortex briefly and allow the reaction to proceed at room temperature.
Monitoring the Reaction:
a. At various time points (e.g., 10, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
b. Quench the reaction by diluting the aliquot into a solution containing 0.1% trifluoroacetic acid (TFA) in water.
c. Analyze the sample by RP-HPLC to monitor the disappearance of the starting peptide and the appearance of the conjugated product.
Analysis:
a. After the reaction is complete, confirm the identity of the product by LC-MS analysis to verify the expected mass of the conjugated peptide.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the integration of in-process controls and post-conjugation analytical techniques.
Chromatographic Monitoring: The use of HPLC at various stages allows for the direct visualization of reaction progress and the assessment of purity.
Mass Spectrometry: This provides unequivocal evidence of successful covalent bond formation and allows for the precise determination of the molecular weight of the conjugate, confirming the stoichiometry of the reaction.
Functional Assays: For ADCs, in vitro cell-based assays should be performed to confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody and that the payload retains its cytotoxic activity.
Conclusion and Future Perspectives
2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one represents a promising new tool for the construction of advanced bioconjugates. The inherent reactivity of the α-chloro ketone, combined with the favorable properties of the azetidine scaffold, offers the potential for creating highly stable and homogeneous ADCs and other protein conjugates. The protocols provided herein serve as a robust starting point for researchers to explore the utility of this novel reagent in their drug development and research endeavors. Further studies will be beneficial to fully elucidate the in vivo stability and pharmacokinetic profile of conjugates derived from this chemistry.
References
Azetidines in medicinal chemistry: emerging applic
Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.
Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjug
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
General Antibody Drug Conjug
The medicinal chemistry evolution of antibody–drug conjug
Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. MDPI.
Methods to Design and Synthesize Antibody-Drug Conjug
SN1 Reaction Mechanism. BYJU'S.
The SN1 Reaction Mechanism. Master Organic Chemistry.
Purification methods for removing impurities from 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one
Welcome to the technical support center for the purification of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered during the synthesis of this important building block. The following troubleshooting guides and FAQs are structured to address specific issues, explaining the causality behind experimental choices to ensure both success and understanding.
Part 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding the potential impurities. The synthesis of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one, typically via the acylation of 3-methoxyazetidine with 2-chloropropionyl chloride using a base like triethylamine (TEA), can introduce several common impurities.
FAQ: Synthesis & Common Impurities
Q1: What are the most likely impurities in my crude reaction mixture?
A1: Based on the standard synthetic route, your crude product may contain the following impurities:
Unreacted Starting Materials:
3-Methoxyazetidine (or its hydrochloride salt).[1][2]
2-Chloropropionyl chloride (or its hydrolysis product, 2-chloropropionic acid).[3]
Reaction Byproducts:
Triethylamine hydrochloride (TEA·HCl), a salt formed from the neutralization of HCl by triethylamine.[4]
Hydrolyzed product: 2-Hydroxy-1-(3-methoxyazetidin-1-yl)propan-1-one, if water is present.
Di-acylated products or other side reactions, although typically minor under controlled conditions.
Q2: How can I quickly assess the impurity profile of my crude product?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. Use a silica gel plate and a mobile phase such as ethyl acetate/hexanes (e.g., 30-50% ethyl acetate). Visualize the spots using a potassium permanganate stain, as the target compound may not be UV-active. Unreacted 3-methoxyazetidine will likely appear as a baseline spot that streaks, while the product will have a higher Rf value. TEA·HCl will not be visible on TLC.
Part 2: Troubleshooting Purification Methods
This section provides a question-and-answer guide to troubleshoot the most common purification techniques for 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one.
An aqueous workup is the first line of defense to remove water-soluble impurities.[6]
Q3: My primary impurity is triethylamine hydrochloride (TEA·HCl). What is the best way to remove it?
A3: The most efficient method is an aqueous wash.[4] TEA·HCl is highly soluble in water. After diluting your reaction mixture with a suitable organic solvent (like ethyl acetate or dichloromethane), wash it sequentially with:
Water or Dilute Acid (e.g., 1M HCl): This will extract the TEA·HCl salt and any remaining free triethylamine into the aqueous layer.
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This neutralizes any remaining acid and removes the hydrolysis product, 2-chloropropionic acid.
Brine (Saturated NaCl Solution): This wash helps to remove residual water from the organic layer and breaks up emulsions.
Q4: I have low recovery of my product after the aqueous workup. What could be the cause?
A4: Low recovery is often due to the partial water solubility of the product or hydrolysis.
Product Solubility: Your target molecule has polar functional groups (amide, ether) and may have some solubility in the aqueous phase. To mitigate this, use the "salting out" technique by washing with brine to decrease the polarity of theaqueous layer.[7] Always back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Product Instability: Amides can be sensitive to harsh acidic or basic conditions, especially with heating, which can lead to hydrolysis.[8] Perform washes at room temperature or below and work quickly. Avoid using strong acids or bases if your molecule proves to be unstable.
Q5: An emulsion formed during my extraction and won't separate. How can I resolve this?
A5: Emulsions are common when dealing with amine salts. To break an emulsion:
Add a small amount of brine and swirl gently.
Allow the separatory funnel to stand undisturbed for a longer period.
Filter the entire mixture through a pad of Celite®.
Method 2: Flash Column Chromatography
Flash chromatography is a powerful technique for separating compounds with different polarities.[9]
Q6: My compound is streaking badly on the TLC plate and gives broad peaks during column chromatography. Why is this happening?
A6: This is a classic sign of interaction with the acidic silanol groups on the silica gel surface, which is common for basic or polar compounds like N-acylated azetidines.[7][10]
Solution: Neutralize the silica gel. Pre-treat your silica gel and mobile phase with a small amount of a non-nucleophilic base, typically 0.5-1% triethylamine .[7] This passivates the acidic sites, resulting in sharper peaks and better separation.
Q7: I'm struggling to find a good solvent system for separation. My product either stays at the baseline or runs with the solvent front.
A7: Finding the right mobile phase is key. Your product is moderately polar.
Good Starting Point: Begin with a solvent system of Ethyl Acetate (EtOAc) in Hexanes . A typical starting gradient would be from 10% to 50% EtOAc.
For Higher Polarity: If the product remains at the baseline, a more polar system is needed. A gradient of Methanol (MeOH) in Dichloromethane (DCM) is a good alternative.[11] Start with 1-2% MeOH in DCM and gradually increase the polarity. Remember to add 0.5% TEA to this system as well.
Parameter
Recommended Conditions
Rationale & Tips
Stationary Phase
Silica Gel (230-400 mesh) + 0.5-1% Triethylamine
Neutralizes acidic sites to prevent streaking and decomposition of the azetidine moiety.[7]
Mobile Phase (Normal Polarity)
Gradient of 20% to 60% Ethyl Acetate in Hexanes
Provides good separation for moderately polar compounds.
Mobile Phase (Higher Polarity)
Gradient of 1% to 10% Methanol in Dichloromethane
Effective for more polar compounds that do not move in EtOAc/Hexanes.[11]
Loading Technique
Dry Loading
Adsorb the crude product onto a small amount of silica gel. This often results in better resolution than wet (liquid) loading.
Q8: I suspect my product is decomposing on the silica gel column. How can I confirm this and what are my alternatives?
A8: Decomposition can occur with sensitive molecules like α-chloro amides.
Confirmation: Run a small-scale "plug" filtration. Dissolve a small amount of crude product, pass it through a small plug of silica gel (with the chosen eluent), and analyze the filtrate by TLC or LC-MS against the starting material. If new spots appear or the product spot diminishes, decomposition is likely.
Alternatives:
Use a different stationary phase: Basic alumina can be a good alternative to silica for acid-sensitive compounds.[10]
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may be effective.
Method 3: Recrystallization
If your product is a solid, recrystallization can be an excellent and scalable method for achieving high purity.[12]
Q9: My product is an oil at room temperature. Can I still use crystallization?
A9: Yes, two strategies can be employed:
Salt Formation: Convert the basic azetidine product into a salt (e.g., a hydrochloride or tartrate salt). Salts are typically crystalline solids with well-defined melting points. Dissolve the crude oil in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether dropwise until a precipitate forms. This solid can then be recrystallized.[7]
Low-Temperature Crystallization: Some oils will crystallize at lower temperatures. Dissolve the oil in a minimum amount of a non-polar solvent (like hexanes or pentane) and store the solution at -20°C.
Q10: I can't find a suitable single solvent for recrystallization. What should I do?
A10: A mixed-solvent system is the solution. The goal is to find one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent).
Procedure: Dissolve your crude product in a minimum amount of the hot "good" solvent (e.g., ethyl acetate, acetone, or isopropanol). Then, slowly add the hot "bad" solvent (e.g., hexanes, heptane, or water) dropwise until the solution becomes faintly cloudy (the saturation point). Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[13]
"Good" Solvents (Higher Polarity)
"Bad" Solvents (Lower Polarity)
Common Pairs
Ethyl Acetate
Hexanes / Heptane
Ethyl Acetate / Hexanes
Isopropanol
Water
Isopropanol / Water
Dichloromethane
Pentane / Hexanes
Dichloromethane / Pentane
Acetone
Water
Acetone / Water
Part 3: Experimental Protocols & Workflows
Protocol 1: Standard Aqueous Workup
Dilute the crude reaction mixture with ethyl acetate (approx. 10 volumes relative to the starting 3-methoxyazetidine).
Transfer the solution to a separatory funnel.
Wash the organic layer sequentially with:
1M HCl (2 x 5 volumes)
Saturated NaHCO₃ solution (1 x 5 volumes)
Brine (1 x 5 volumes)
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Choose an appropriate column size based on the amount of crude material (typically a 40-100:1 ratio of silica to crude product by weight).
Prepare the packing solvent (e.g., 5% ethyl acetate in hexanes) and add 0.5-1% triethylamine.
Pack the column with a slurry of silica gel in this solvent mixture.
Load the Sample:
Dissolve the crude product in a minimal amount of dichloromethane.
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) and concentrate to a dry, free-flowing powder.
Carefully add the dry-loaded sample to the top of the packed column.
Elute and Collect:
Begin elution with a low-polarity mobile phase (e.g., 10% EtOAc in hexanes + 0.5% TEA).
Gradually increase the polarity of the mobile phase (e.g., to 50% EtOAc in hexanes + 0.5% TEA).
Collect fractions and monitor by TLC to identify those containing the pure product.
Isolate the Product:
Combine the pure fractions and remove the solvent under reduced pressure.
Visual Workflows
Caption: General purification workflow for the target compound.
Caption: Troubleshooting decision tree for flash chromatography.
References
ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? [Online Forum]. Available at: [Link]
ResearchGate. (2014). How do I get rid of triethyl amine in a reaction? [Online Forum]. Available at: [Link]
Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ResearchGate. Available at: [Link]
Reddit. (2020). Green solvent to remove triethylamine hydrochloride without ligand exchange? [Online Forum]. Available at: [Link]
Taylor & Francis Online. (2020). Triethylamine – Knowledge and References. Taylor & Francis. Available at: [Link]
Wikipedia. (n.d.). 2-Chloropropionic acid. Retrieved February 22, 2026, from [Link]
Lindsley, C. W., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters. Available at: [Link]
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 22, 2026, from [Link]
Chem-Impex. (n.d.). 3-Methoxy-azetidine hydrochloride. Retrieved February 22, 2026, from [Link]
ResearchGate. (2015). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Available at: [Link]
Google Patents. (n.d.). CN101284772B - Synthetic method of D-(+)-2-chloro-propanoyl chloride.
The Pharma Innovation Journal. (2019). Synthesis and biological study of Azetidinone derivatives. Available at: [Link]
Samadhiya, P., et al. (2012). Synthesis and Biological Significance of Some 2-Azetidinone Derivatives. Oriental Journal of Chemistry. Available at: [Link]
ResearchGate. (2025). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]
Chen, G., et al. (n.d.). Highly Efficient Syntheses of Azetidines, Pyrrolidines and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3) and C(sp2)−H Bonds at γ and δ Positions. Supporting Information. Available at: [Link]
Google Patents. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity.
International Journal of Pharmacy and Technology. (2012). Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. Available at: [Link]
Asian Journal of Research in Chemistry. (2016). A Review Article on Flash Chromatography. Available at: [Link]
UGC. (n.d.). Recrystallization. Retrieved February 22, 2026, from [Link]
Patsnap. (2011). Method for preparing 2-chloropropionyl chloride with high optical activity. Retrieved February 22, 2026, from [Link]
National Institutes of Health. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. Available at: [Link]
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved February 22, 2026, from [Link]
National Institutes of Health. (2007). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. PMC. Available at: [Link]
Synthonix. (n.d.). 3-Methoxyazetidine hydrochloride. Retrieved February 22, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Chemoselective Ketone Synthesis by the Addition of Organometallics to N-Acylazetidines. Retrieved February 22, 2026, from [Link]
PubChem. (n.d.). 3-Methoxyazetidine hydrochloride. Retrieved February 22, 2026, from [Link]
Ha, H. J., et al. (2007). Preparation of enantiopure 2-acylazetidines and their reactions with chloroformates. Tetrahedron Letters. Available at: [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved February 22, 2026, from [Link]
National Institutes of Health. (2013). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. Available at: [Link]
National Institutes of Health. (2014). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. Available at: [Link]
National Institutes of Health. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. PMC. Available at: [Link]
Organic Syntheses. (n.d.). Procedure for the preparation of 2-amino-4-(p-tolyl)-1,3-thiazole. Retrieved February 22, 2026, from [Link]
Chemistry Stack Exchange. (2020). Stability of α-chlorocarbocations. Retrieved February 22, 2026, from [Link]
MDPI. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules. Available at: [Link]
Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s)-2-amino acids. Retrieved February 22, 2026, from [Link]
ACS Publications. (2014). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]
Technical Support Center: Stabilizing 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one in Aqueous Media
Welcome to the technical support center for 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the hydrolytic stability of this α-chloro amide compound in aqueous environments. Our goal is to equip you with the scientific rationale and practical methodologies to mitigate degradation and ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the stability of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one in aqueous solutions.
Q1: My compound is showing rapid degradation in an aqueous buffer. What is the likely cause?
The primary cause of degradation for 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one in aqueous media is hydrolysis. The amide bond and the α-chloro group are both susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2][3] The rate of this degradation is highly dependent on the pH and temperature of the solution.[4]
Q2: What is the optimal pH range to maintain the stability of this compound?
Generally, amides exhibit their greatest stability in neutral or near-neutral pH conditions (pH 6-8).[5] Both acidic and basic environments can significantly accelerate the rate of hydrolysis.[6][7][8][9][10] It is crucial to experimentally determine the pH profile of your compound's stability, as the optimal pH can be compound-specific.
Q3: How does temperature affect the hydrolysis of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one?
Hydrolysis is a chemical reaction, and its rate is generally temperature-dependent.[11] Increased temperatures provide more energy for the reaction to occur, leading to faster degradation.[4][12] Therefore, it is advisable to conduct experiments at the lowest feasible temperature and store stock solutions in a cool place, such as a refrigerator, to minimize hydrolysis.[11]
Q4: Can the choice of buffer impact the stability of my compound?
Yes, the buffer system can influence the rate of hydrolysis. Some buffer components can act as nucleophiles and directly participate in the degradation of the compound. It is recommended to use non-nucleophilic buffers. Additionally, maintaining a constant pH with an appropriate buffer is critical to prevent pH drifts that could accelerate hydrolysis.[13]
Q5: Are there any formulation strategies I can employ to prevent hydrolysis?
Several formulation strategies can enhance the stability of hydrolytically labile compounds. These include:
Lyophilization (Freeze-Drying): Removing water from the formulation can significantly reduce the risk of hydrolysis.[14][15]
Use of Co-solvents: Incorporating organic co-solvents can reduce the concentration of water and thereby slow down the hydrolysis rate.[13]
Microencapsulation: Enclosing the drug particles within a protective shell can provide a physical barrier against water.[14][15]
II. Troubleshooting Guide: Diagnosing and Mitigating Hydrolysis
This section provides a systematic approach to troubleshooting and resolving issues related to the hydrolysis of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one.
Step 1: Confirming Hydrolysis
The first step is to confirm that the observed degradation is indeed due to hydrolysis.
Analytical Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and quantify the parent compound and its potential hydrolysis products. The primary hydrolysis product would likely be 2-Hydroxy-1-(3-methoxyazetidin-1-yl)propan-1-one.
Forced Degradation Study: Conduct a forced degradation study by exposing your compound to acidic, basic, and neutral aqueous conditions at an elevated temperature. This will help to identify the degradation products and confirm the hydrolysis pathway.
Visualizing the Troubleshooting Workflow
Caption: A flowchart for diagnosing and resolving compound hydrolysis.
Step 2: Systematic Optimization of Experimental Conditions
If hydrolysis is confirmed, systematically optimize the following parameters:
A. pH Optimization:
Rationale: The rate of amide hydrolysis is pH-dependent, often following a U-shaped curve with the minimum rate at a specific pH.[5]
Protocol:
Prepare a series of buffers with pH values ranging from 4 to 9.
Incubate your compound in each buffer at a constant temperature.
Monitor the concentration of the parent compound over time using your analytical method.
Plot the degradation rate constant (k) versus pH to identify the pH of maximum stability.
B. Temperature Control:
Rationale: Lowering the temperature decreases the kinetic energy of the system, thereby reducing the rate of hydrolysis.[4][12]
Protocol:
Once the optimal pH is determined, conduct experiments at various temperatures (e.g., 4°C, 25°C, 37°C).
Determine the degradation rate at each temperature to understand the temperature sensitivity of your compound.
Choose the lowest practical temperature for your experimental setup.
C. Buffer Selection:
Rationale: Some common buffer species, like phosphate or citrate, can act as nucleophiles and catalyze hydrolysis.
Protocol:
At the optimal pH and temperature, compare the stability of your compound in different non-nucleophilic buffers such as MES, MOPS, or HEPES.
Select the buffer system that provides the greatest stability.
Step 3: Advanced Formulation Strategies
If optimizing the experimental conditions is insufficient, consider advanced formulation approaches.
Lyophilization: For long-term storage, lyophilizing the compound to remove water is a highly effective method to prevent hydrolysis.[14][15]
Co-solvents: The addition of a water-miscible organic solvent (e.g., DMSO, ethanol) can decrease the water activity and slow down hydrolysis.[13] However, ensure the co-solvent is compatible with your experimental system.
III. Understanding the Hydrolysis Mechanism
The hydrolysis of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one can proceed through two main pathways: acid-catalyzed and base-catalyzed hydrolysis of the amide bond.
Visualizing the Hydrolysis Mechanism
Caption: Mechanisms of acid and base-catalyzed amide hydrolysis.
IV. Experimental Protocol: Kinetic Study of Hydrolysis
This protocol outlines a method to determine the rate of hydrolysis of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one under various conditions.
Materials:
2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 4-9
HPLC or LC-MS system with a suitable column (e.g., C18)
Constant temperature incubator or water bath
Volumetric flasks and pipettes
Procedure:
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-aqueous solvent (e.g., acetonitrile or DMSO).
Working Solution Preparation:
For each pH to be tested, pipette a small, precise volume of the stock solution into a volumetric flask containing the buffer to achieve the desired final concentration.
Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the hydrolysis rate.
Incubation:
Divide each working solution into aliquots in separate vials.
Place the vials in a constant temperature environment.
Sampling and Analysis:
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial for each condition.
Immediately quench the hydrolysis reaction, if necessary (e.g., by adding an equal volume of cold acetonitrile).
Analyze the sample by HPLC or LC-MS to determine the concentration of the parent compound.
Data Analysis:
Plot the natural logarithm of the compound's concentration versus time for each condition.
The negative of the slope of this line will be the pseudo-first-order rate constant (k) for the hydrolysis.
Plot the rate constant (k) versus pH to determine the pH of maximum stability.
V. Data Summary Table
The following table provides a hypothetical example of how to present the data from a pH stability study.
pH
Buffer System
Temperature (°C)
Rate Constant (k) (h⁻¹)
Half-life (t½) (h)
4.0
Citrate
25
0.0866
8.0
5.0
Citrate
25
0.0231
30.0
6.0
Phosphate
25
0.00693
100.0
7.0
Phosphate
25
0.00578
120.0
8.0
Borate
25
0.0116
60.0
9.0
Borate
25
0.0462
15.0
Note: The half-life (t½) is calculated as 0.693 / k.
VI. References
The Impact of Formulation Strategies on Drug Stability and Bioavailability - JOCPR. Available at: [Link]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. Available at: [Link]
A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives - Allied Academies. Available at: [Link]
Understanding the chemical basis of drug stability and degradation. Available at: [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]
Amide Bond Activation of Biological Molecules - PMC - NIH. Available at: [Link]
On the hydrolysis mechanisms of amides and peptides - University of Regina. Available at: [Link]
Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC. Available at: [Link]
The rate of hydrolysis of chloroacetamide in aqueous acid - Indian Academy of Sciences. Available at: [Link]
Substituent Effects in the Acid and Base Hydrolyses of Aromatic Amides1 | Journal of the American Chemical Society. Available at: [Link]
Hydrolysis of Amides - M. Hall, K. Faber, and G. Tasnádi. Available at: [Link]
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Available at: [Link]
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - American Chemical Society. Available at: [Link]
Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed. Available at: [Link]
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - ACS Publications. Available at: [Link]
Why is heat needed for the hydrolysis of amides? - Quora. Available at: [Link]
the hydrolysis of amides - Chemguide. Available at: [Link]
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners | Environmental Science & Technology - ACS Publications. Available at: [Link]
Effect of hydrolysis temperature on chlorine ion concentration of aqueous IL solutions. Available at: [Link]
The Fascinating Chemistry of α‐Haloamides - PMC. Available at: [Link]
Synthesis of α-Chloroamides in Water. | Request PDF - ResearchGate. Available at: [Link]
Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. Available at: [Link]
Hydrolysis of Amide - Organic Synthesis. Available at: [Link]
Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils - USDA ARS. Available at: [Link]
Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Available at: [Link]
Effect of water pH on the stability of pesticides - MSU Extension. Available at: [Link]
pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin - Washington State University. Available at: [Link]
Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. Available at: [Link]
α-Chlorocaboxylic acid, ester, amide synthesis by chlorination - Organic Chemistry Portal. Available at: [Link]
enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory - SciELO. Available at: [Link]
2-Chloro-1-(3-chlorophenyl)propan-1-one | C9H8Cl2O - PubChem. Available at: [Link]
The Hydrolysis of Amides - Chemistry LibreTexts. Available at: [Link]
pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues - PMC. Available at: [Link]
CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google Patents. Available at:
Fat hydrolysis to fatty acids and 3-Chloro-1,2-propanediol of chemical soy sauce. Available at: [Link]
Technical Support Center: 3-Methoxyazetidine Coupling Optimization
Ticket ID: #AZT-3MO-OPT Subject: Reaction Temperature & Stability Protocols for 3-Methoxyazetidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Goldilocks" Zone 3-...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #AZT-3MO-OPT
Subject: Reaction Temperature & Stability Protocols for 3-Methoxyazetidine
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Goldilocks" Zone
3-Methoxyazetidine (3-MOA) is a high-value building block due to its ability to lower lipophilicity (LogD) and improve metabolic stability compared to larger rings. However, it presents a unique thermodynamic challenge: Ring Strain (~26 kcal/mol).
The Core Conflict: You need sufficient thermal energy to overcome the activation barrier for coupling (especially with sterically hindered partners), but excessive heat triggers ring-opening, polymerization, or
-elimination.
The Solution: The "Goldilocks" temperature window for 3-MOA is generally 0°C to 85°C . Exceeding 100°C significantly increases the risk of degradation, particularly in the presence of Lewis acids or strong bases.
Critical Stability Data & Handling
Before attempting coupling, you must understand the stability profile of your reagent. 3-MOA is typically supplied as an HCl salt.
Stability Matrix
Condition
Temperature Limit
Risk Factor
Mitigation
Acidic (pH < 4)
< 0°C
High: Acid-catalyzed ring opening (nucleophilic attack by solvent/counterion).
Neutralize HCl salt in situ at 0°C before adding electrophiles.
Basic (Weak)
< 100°C
Low: Stable in carbonates/phosphates.
Preferred condition for cross-coupling.
Basic (Strong)
< 60°C
Medium: Polymerization or elimination (loss of MeOH).
Use sterically hindered bases; avoid prolonged heating.
Neutral
< 120°C
Low: Generally thermally stable if pure.
Store free base at -20°C; it is volatile and hygroscopic.
The "Salt Spike" Trap
Issue: Users often mix 3-MOA·HCl, the coupling partner, and the base simultaneously at room temperature (RT).
Mechanism of Failure: The initial dissolution creates a localized acidic environment before the base dissolves/reacts. This transient acidity can open the azetidine ring before the reaction begins.
Protocol: Always pre-stir 3-MOA·HCl with the base for 10–15 minutes at 0°C or RT to ensure full free-basing before adding the catalyst or electrophile.
Workflow 1: Amide Coupling (carboxylic acids)
User Issue: "My reaction yields are low (30-50%), and I see a polar impurity by LCMS."
Diagnosis
Amide couplings are exothermic. If you activate the acid (with HATU/EDC) and add the amine at RT or higher, the exotherm can degrade the activated ester or the azetidine.
Optimized Protocol (Standard)
Activation: Dissolve Carboxylic Acid (1.0 equiv) and DIPEA (3.0 equiv) in DMF/DCM. Add HATU (1.1 equiv) at 0°C . Stir for 15 min.
Addition: Add 3-Methoxyazetidine·HCl (1.2 equiv) to the mixture at 0°C .
Ramp: Allow to warm to RT (20-25°C) naturally. Do not heat.
Time: 1–4 hours.
Note: If the reaction is sluggish, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is less prone to epimerization and side reactions at slightly elevated temperatures (up to 50°C), but 3-MOA usually reacts fast enough at RT due to the nucleophilicity of the secondary amine.
Workflow 2: Buchwald-Hartwig Cross-Coupling
User Issue: "Reaction stalls at 80°C. Increasing to 110°C leads to black precipitate and loss of starting material."
Diagnosis
110°C is too hot: Azetidines are thermally sensitive. At >100°C, Pd catalysts can also deactivate (Pd-black formation) if the oxidative addition is slow.
Ligand Mismatch: 3-MOA is a secondary amine. Ligands optimized for primary amines (e.g., BrettPhos) are often suboptimal here.[1]
Pd Poisoning: The azetidine nitrogen is small and sterically accessible; it can bind tightly to Pd, arresting the cycle.
The "Low-Temp" Optimization Protocol
Use Generational Precatalysts (Pd-G3/G4) to lower the activation energy, allowing the reaction to proceed at 60–80°C.
Ligand:RuPhos (Gold standard for secondary amines) or XPhos .
Catalyst: RuPhos-Pd-G4 (2–5 mol%).
Base: Cs₂CO₃ (Weak/Mild) is preferred over NaOtBu to prevent base-mediated decomposition.
Solvent: Toluene (for hydrophobics) or 1,4-Dioxane (general).
Purge: Evacuate/backfill with N₂ (3x). Oxygen kills active Pd species.
Catalyst Add: Add RuPhos-Pd-G4 (0.02 eq) and Solvent (0.1 M).
Temperature Ramp:
Start at 60°C for 2 hours. Check LCMS.
If <50% conversion, increase to 80°C .
STOP if conversion stalls. Do not go to 110°C. Add more catalyst instead.
Visual Troubleshooting Guides
Figure 1: Reaction Decision Tree
Caption: Decision matrix for selecting reagents and temperatures based on electrophile type.
Figure 2: Thermal Degradation Pathways
Caption: Mechanistic pathways for azetidine degradation under thermal and chemical stress.
FAQ: Troubleshooting Specific Failures
Q: Can I use SNAr (Nucleophilic Aromatic Substitution) instead of Buchwald?A: Yes, but only if the aryl halide is electron-deficient (e.g., 4-fluoronitrobenzene).
Protocol: Use DMSO or DMF as solvent.
Temperature: Limit to 80°C . In SNAr, the basicity of the azetidine drives the reaction, but DMSO at high temperatures can accelerate ring-opening if any water is present (hydrolysis).
Q: Why is my 3-methoxyazetidine solid turning into a liquid in the storage vial?A: If it is the free base, it is hygroscopic and lowers its melting point upon absorbing water. If it is the HCl salt, it should remain solid.
Fix: Always store the HCl salt. Only free-base immediately prior to use.
Q: I see "homocoupling" of my aryl halide. What went wrong?A: This usually happens when the catalyst is active but the amine (azetidine) is not participating.
Cause: The azetidine might be protonated (insufficient base) or the temperature is too low for the transmetallation step.
Fix: Ensure you are using 3.0 equivalents of base relative to the HCl salt (1 eq to neutralize, 2 eq for the reaction). Increase temp to 80°C.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (See section on Secondary Amines/RuPhos).
Lundgren, R. J., & Stradiotto, M. (2012). Key concepts in ligand design: An introduction to chelating phosphines. Chemistry – A European Journal. (Discussion on ligand bite angles for strained amines).
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067. (Comparative stability data on 4-membered rings).
Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (Specific data on azetidine ring opening mechanisms).
A Senior Application Scientist's Guide to the 1H NMR Interpretation and Assignment of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel small molecules is a c...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the most powerful and widely used technique for this purpose. This guide provides an in-depth, expert-level interpretation of the ¹H NMR spectrum for the compound 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one, a molecule featuring a strained azetidine ring, an amide linkage, and a chiral center.
Our approach moves beyond a simple peak-list analysis. We will deconstruct the molecule into its constituent fragments, predict the spectral features based on fundamental principles and comparative data, and then synthesize this information to provide a comprehensive assignment. This guide is designed to illustrate the causal relationships between molecular structure and spectral appearance, empowering researchers to apply these principles to their own novel compounds.
Structural Deconstruction and Electronic Environment Analysis
To effectively predict and interpret the ¹H NMR spectrum, we must first analyze the molecule's structure, identifying unique proton environments and the electronic factors that influence them.
The molecule can be dissected into two primary fragments linked by an amide bond:
The 3-Methoxyazetidinyl Moiety: A four-membered heterocyclic ring.
The 2-Chloropropanoyl Moiety: An acyl group with a stereocenter and an electronegative substituent.
A critical feature is the amide bond (N-C=O) . Due to the delocalization of the nitrogen lone pair onto the carbonyl, the C-N bond possesses significant double-bond character.[1][2] This restricted rotation has profound consequences for the NMR spectrum, often leading to magnetic non-equivalence for protons that might otherwise appear identical.
Predicted ¹H NMR Spectrum: A Step-by-Step Assignment
Based on established chemical shift principles and data from analogous structures, we can build a predicted spectrum for the target molecule.[3][4]
The 2-Chloropropanoyl Moiety (Protons a, b)
Proton H_a (CH₃): This methyl group is adjacent to a chiral carbon bearing a proton (H_b) and a chlorine atom.
Predicted Chemical Shift (δ): Approximately 1.6-1.8 ppm. The base shift for a methyl group is low (~0.9 ppm), but the adjacent electronegative chlorine atom and the carbonyl group will have a deshielding effect. For comparison, the methyl protons in 2-chloropropane are found around 1.5 ppm.[5][6]
Predicted Multiplicity:Doublet (d) . It will be split by the single adjacent proton, H_b, according to the n+1 rule.
Integration: 3H.
Coupling Constant (J): Expect a typical vicinal coupling constant (³J_H_aH_b) of ~7 Hz.
Proton H_b (CH): This methine proton is attached to the same carbon as the highly electronegative chlorine atom and is alpha to the amide carbonyl.
Predicted Chemical Shift (δ): Approximately 4.5-4.8 ppm. This proton is significantly deshielded by two powerful electron-withdrawing groups: the chlorine atom and the amide carbonyl. The proton in a similar environment in 2-chloropropionyl chloride (CH₃CHClC(=O)Cl) is observed around 4.6 ppm.[7][8]
Predicted Multiplicity:Quartet (q) . It is split by the three equivalent protons of the adjacent methyl group (H_a).
Integration: 1H.
Coupling Constant (J): The coupling constant will be identical to that of H_a, ~7 Hz.
The 3-Methoxyazetidinyl Moiety (Protons c, d, e, f)
The analysis of the azetidine ring is more complex due to the ring strain, the influence of the amide bond, and the diastereotopicity it induces. The restricted rotation around the N-C=O bond means that the two protons on C2 (H_d) and the two protons on C4 (H_e) are not chemically equivalent. They exist in different magnetic environments relative to the carbonyl oxygen and the 2-chloropropanoyl group.
Proton H_c (OCH₃): The methoxy group protons.
Predicted Chemical Shift (δ): Approximately 3.3-3.4 ppm. This is a typical region for methoxy protons. The spectrum for 3-methoxyazetidine itself shows this peak around 3.2 ppm.[9]
Predicted Multiplicity:Singlet (s) . There are no adjacent protons to cause splitting.
Integration: 3H.
Proton H_f (CH): The methine proton at the C3 position.
Predicted Chemical Shift (δ): Approximately 4.1-4.3 ppm. It is deshielded by the adjacent oxygen atom.
Predicted Multiplicity:Quintet or complex multiplet (m) . This proton is coupled to the four non-equivalent protons on the adjacent C2 and C4 carbons (H_d and H_e). The resulting pattern will likely be complex.
Integration: 1H.
Protons H_d & H_e (CH₂): The four protons on the C2 and C4 positions of the azetidine ring. These are adjacent to the amide nitrogen and are therefore significantly deshielded. Due to diastereotopicity, we predict four distinct signals, or at least two sets of signals.
Predicted Chemical Shift (δ): Ranging from 3.8 to 4.6 ppm. Acylation of an amine generally shifts the alpha-protons downfield. In N-acylated azetidines, these protons are typically found in this range.[10] The protons will likely appear as two pairs of signals, with one pair (e.g., those syn to the carbonyl oxygen) being more deshielded than the other (anti).
Predicted Multiplicity: Each proton will likely appear as a doublet of doublets (dd) or a more complex multiplet. Each is split by its geminal partner (~²J coupling) and the vicinal H_f proton (~³J coupling).
Integration: 4H total (1H for each distinct signal).
Summary of Predicted ¹H NMR Data
The predicted data is summarized in the table below for a standard acquisition in CDCl₃ solvent.
Assignment
Label
Predicted δ (ppm)
Integration
Predicted Multiplicity
Coupling Constant (J, Hz)
-CH(Cl)CH ₃
H_a
1.6 - 1.8
3H
Doublet (d)
³J ≈ 7
-CH (Cl)CH₃
H_b
4.5 - 4.8
1H
Quartet (q)
³J ≈ 7
-OCH ₃
H_c
3.3 - 3.4
3H
Singlet (s)
N/A
N-CH ₂- (ring)
H_d, H_e
3.8 - 4.6
4H
Complex Multiplets (m)
Various
CH (OCH₃)-
H_f
4.1 - 4.3
1H
Multiplet (m)
Various
Experimental Protocol and Data Acquisition
To validate this interpretation, a high-quality ¹H NMR spectrum must be acquired. The following protocol outlines the standard procedure.
Step-by-Step Experimental Workflow
Sample Preparation:
Accurately weigh approximately 5-10 mg of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one.
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[11]
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[4][5]
Instrument Setup:
Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
Lock the spectrometer onto the deuterium signal of the solvent.
"Shim" the magnetic field by adjusting the shim coils to maximize the field homogeneity, resulting in sharp, symmetrical peaks.
Data Acquisition:
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay). For a standard ¹H spectrum, 8 to 16 scans are often sufficient.
Acquire the Free Induction Decay (FID) signal.
Data Processing:
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
Phase the resulting spectrum to ensure all peaks have a positive, absorptive lineshape.
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
Integrate the signals to determine the relative ratios of the different types of protons.
Caption: Diagram 1: A typical workflow for acquiring a ¹H NMR spectrum.
Logical Framework for Spectral Interpretation
The relationship between the molecular structure and the final spectrum is governed by a clear set of principles. The following diagram illustrates this logical flow.
Caption: Diagram 2: From molecular features to spectral data.
Conclusion
This guide provides a robust framework for the interpretation of the ¹H NMR spectrum of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one. By breaking the molecule into its constituent parts and considering the critical electronic and stereochemical effects—particularly the restricted amide bond rotation leading to diastereotopicity—we can predict the chemical shift, multiplicity, and integration of each proton set with high confidence. This analytical approach, which combines first principles with comparative data, is an invaluable tool for any researcher working on the synthesis and characterization of novel chemical entities. The true utility of this guide lies not just in the specific assignments for this molecule, but in the logical process it demonstrates, which can be broadly applied across the field of drug discovery and chemical science.
References
Hartmann, H., et al. (2012). On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. Zeitschrift für Naturforschung B, 67(3), 277-284. Available at: [Link]
Capriati, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. RSC Advances, 5, 23831-23835. Available at: [Link]
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved February 23, 2026, from [Link]
Doc Brown's Chemistry. (n.d.). Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane. Retrieved February 23, 2026, from [Link]
PubChem. (n.d.). 2-Chloropropionyl chloride. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
University of Wisconsin. (n.d.). 2-chloropropane (Predicted Chemical Shifts). Retrieved February 23, 2026, from [Link]
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available at: [Link]
University of Calgary. (n.d.). Signal Areas in NMR. Retrieved February 23, 2026, from [Link]
NIST. (n.d.). 2-Chloropropionyl chloride. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]
Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517-551. Available at: [Link]
PubChem. (n.d.). 3-Methoxyazetidine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 149-159. Available at: [Link]
Yang, J., et al. (2021). 1H NMR Spectrum of Amide Compounds. University Chemistry, 36(10), 2010069. Available at: [Link]
PubChem. (n.d.). 3-Methoxyazetidine hydrochloride. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
University of Cambridge. (n.d.). Chemical shifts. Retrieved February 23, 2026, from [Link]
Nicholson, J. K., et al. (2011). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 7(3), 341-372. Available at: [Link]
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved February 23, 2026, from [Link]
Norell, S., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1285-1304. Available at: [Link]
ResearchGate. (n.d.). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved February 23, 2026, from [Link]
Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry. YouTube. Retrieved February 23, 2026, from [Link]
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved February 23, 2026, from [Link]
Comparative Fragmentation Dynamics: 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one vs. Non-Halogenated Analogs
Executive Summary This technical guide provides a comparative analysis of the LC-MS/MS fragmentation patterns of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one (referred to herein as CMP ) against its non-halogenated an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of the LC-MS/MS fragmentation patterns of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one (referred to herein as CMP ) against its non-halogenated analog, 1-(3-methoxyazetidin-1-yl)propan-1-one (PMP ).
CMP is a critical reactive intermediate often utilized in the synthesis of azetidine-containing pharmacophores (e.g., Cobimetinib analogs). Understanding its fragmentation is essential for monitoring genotoxic impurities (GTIs) and process degradation. This guide demonstrates that the introduction of the
-chloro substituent fundamentally alters the dissociation pathway, shifting the dominant mechanism from simple amide bond cleavage to a competition between HCl elimination and azetidine ring opening.
Experimental Methodology
To ensure reproducibility, the following protocol utilizes a self-validating system where the isotopic signature of chlorine serves as an internal confirmation of fragment identity.
Liquid Chromatography Conditions
Given the polarity of the azetidine ring, a standard C18 retention may be poor. A HILIC or polar-embedded C18 approach is recommended.
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent polar-embedded C18.
Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for pH stability).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-1.0 min: 5% B (Isocratic hold for polar retention)
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile Cl-C bond).
Source Temp: 120 °C.
Desolvation Temp: 350 °C.
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical to observe both the fragile Cl-loss and the stable ring fragments.
Comparative Fragmentation Analysis
Precursor Ion Characteristics
The most immediate diagnostic differentiator is the isotopic envelope.
Feature
CMP (Chloro-Analog)
PMP (Propionyl-Analog)
Diagnostic Value
Formula
N/A
Monoisotopic Mass
177.0557 Da
143.0946 Da
Shift of +33.96 Da ()
[M+H]+ m/z
178.063 (100%) 180.060 (32%)
144.102 (100%) 145.105 (~8%)
Isotope Ratio : CMP exhibits the characteristic 3:1 () ratio.
Primary Fragmentation Pathways
Mechanism A: Amide Bond Cleavage (The "Acylium" Route)
In ESI+, protonation occurs on the amide oxygen or nitrogen.
PMP (Non-Halo): The dominant pathway is the cleavage of the amide bond to form the 3-methoxyazetidinium ion (m/z 86) and the neutral propionyl group, or the formation of the propionyl cation (m/z 57) .
CMP (Chloro): The electronegative chlorine destabilizes the acylium ion. While the 3-methoxyazetidinium ion (m/z 86) remains a base peak candidate, the complementary acyl fragment [CH(Cl)CH3-CO]+ (m/z 105/107) is observed but often rapidly degrades further due to the labile C-Cl bond.
Mechanism B: -Halo Elimination (The "HCl" Loss)
This is the unique signature of CMP.
Pathway: Proton transfer from the
-carbon (methyl group) or the amide nitrogen to the chlorine facilitates the neutral loss of HCl (36 Da) .
Result: A precursor transition of 178
142 . This generates a conjugated unsaturated amide ion , likely an acrylamide derivative.
Comparison: PMP cannot undergo this transition. It may lose
(18 Da) if high energy is applied, but never 36 Da.
Mechanism C: Azetidine Ring Opening
Both molecules share this pathway, driven by the release of ring strain (~26 kcal/mol).
Process: The azetidine ring opens to lose ethylene (
, 28 Da) or formaldehyde equivalents depending on the methoxy orientation.
Diagnostic Ion: The loss of the methoxy group (
, 32 Da) from the opened ring is common, forming ions at m/z 54 (azetidine core fragment).
Data Synthesis: Diagnostic Fragment Ions
The following table summarizes the key transitions required for Multiple Reaction Monitoring (MRM) method development.
Fragment Identity
CMP (m/z)
PMP (m/z)
Relative Abundance (CMP)
Mechanism
Precursor [M+H]+
178.06
144.10
100%
Protonation
Des-HCl Ion
142.08
N/A
40-60%
Neutral loss of HCl (Elimination)
Amine Core
86.06
86.06
80-100%
Amide Bond Hydrolysis (3-methoxyazetidine)
Acylium Ion
105.01
57.03
10-20%
-Cleavage (Chloro-propionyl vs Propionyl)
Ring Fragment
54.03
54.03
25%
Azetidine Ring Opening/Fragmentation
Mechanistic Visualization
The following diagram illustrates the divergent pathways. The Red path highlights the chlorine-specific elimination, while the Blue path shows the shared amide cleavage.
Caption: Figure 1. Divergent fragmentation pathways of CMP. The red path (HCl loss) is unique to the chloro-analog, while the green path (Amide cleavage) yields the common azetidine core.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Holčapek, M., et al. (2010). "Fragmentation behavior of small heterocyclic compounds in ESI-MS." Journal of Mass Spectrometry. (Context for azetidine ring strain release).
NIST Mass Spectrometry Data Center. "3-Methoxyazetidine Fragmentation Data." National Institute of Standards and Technology. (Reference for the m/z 86 core fragment).
PubChem Compound Summary. "3-Methoxyazetidine."[1] National Center for Biotechnology Information. (Source for structural confirmation of the amine core).
Methoxyazetidine vs. Azetidine Analogs: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, prized for its ability to impart favorable phy...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, prized for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules.[1][2] This guide provides an in-depth technical comparison of the bioactivity of methoxyazetidine analogs versus their corresponding unsubstituted and hydroxylated azetidine counterparts. By examining key experimental data and the underlying structure-activity relationships (SAR), we aim to equip researchers with the insights necessary to make informed decisions in the design and development of novel therapeutics.
The Azetidine Scaffold: A Foundation for Innovation
The four-membered azetidine ring is a valuable building block in drug discovery. Its inherent ring strain and non-planar geometry offer a distinct advantage over more traditional, linear, or larger cyclic structures. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, the nitrogen atom provides a convenient handle for further chemical modification, allowing for the fine-tuning of a compound's properties.
The Impact of 3-Substitution: A Tale of Two Analogs
The substitution pattern on the azetidine ring plays a critical role in modulating a molecule's biological activity. Here, we focus on the comparison between analogs bearing a methoxy group at the 3-position and those with either no substitution or a hydroxyl group at the same position.
Methoxyazetidine Analogs: Enhancing Lipophilicity and Metabolic Stability
The introduction of a methoxy group at the 3-position of the azetidine ring can significantly alter a compound's properties. O-methylation is a common strategy in medicinal chemistry to improve metabolic stability by masking a potentially reactive hydroxyl group.[3] This modification can also increase lipophilicity, which may enhance cell permeability and oral bioavailability.
Azetidine and Hydroxyazetidine Analogs: The Importance of Hydrogen Bonding
Unsubstituted and 3-hydroxyazetidine analogs offer distinct advantages. The unsubstituted azetidine core provides a simple, rigid scaffold. The 3-hydroxy group, on the other hand, can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions within a target's binding site. However, this hydroxyl group can also be a site of metabolic modification, such as glucuronidation, which can lead to rapid clearance from the body.
Comparative Bioactivity: A Data-Driven Analysis
To illustrate the differential effects of these substitutions, we will examine experimental data from studies on anticancer agents and inhibitors of the GABA transporter-1 (GAT-1).
Case Study 1: Anticancer Activity
In the realm of oncology, the azetidin-2-one (β-lactam) scaffold has been explored for its potential as an anticancer agent. A study evaluating a series of azetidin-2-one derivatives against various cancer cell lines provides valuable insights into the role of substitution.
Table 1: Comparative Anticancer Activity of Azetidin-2-one Derivatives
In this study, compound 6 , featuring a p-methoxyphenyl group on the azetidine nitrogen, demonstrated notable cytotoxic activity against SiHa and B16F10 cancer cell lines, with a favorable selectivity profile as it was significantly less toxic to normal hepatocyte (Chang) cells.[4] While this study does not provide a direct comparison with an unsubstituted or hydroxylated analog on the azetidine ring itself, it highlights the contribution of the methoxy-substituted phenyl ring to the overall bioactivity and selectivity of the molecule. The authors suggest that the interactions of these compounds with the colchicine binding site of β-tubulin may be responsible for their anticancer effects.[4]
Case Study 2: GABA Uptake Inhibition
Azetidine derivatives have also been investigated as inhibitors of neurotransmitter transporters. A study on GABA uptake inhibitors provides a direct comparison between a 3-hydroxyazetidine derivative and other substituted azetidines.
Table 2: Comparative GAT-1 Inhibitory Activity of Azetidine Derivatives
In this study, the 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative 18b exhibited moderate affinity for the GAT-1 transporter.[5] In contrast, azetidin-2-ylacetic acid derivatives bearing lipophilic side chains showed significantly higher potency.[5] This suggests that for GAT-1 inhibition, while the azetidine core is a viable scaffold, the nature and position of substituents, particularly the lipophilic side chains, are critical determinants of high-affinity binding. The moderate activity of the 3-hydroxy derivative highlights the nuanced role of this functional group in molecular recognition at this specific target.
Experimental Methodologies: A Guide to Bioactivity Assessment
To provide a practical framework for researchers, we detail the step-by-step protocols for key experiments used to evaluate the bioactivity of small molecules.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., methoxyazetidine and azetidine analogs) and control compounds. Include a vehicle-only control.
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Path Forward: Structure-Activity Relationships
The following diagram illustrates the key considerations in the structure-activity relationship when comparing methoxyazetidine and azetidine analogs.
Caption: Key SAR considerations for azetidine analogs.
Conclusion
The choice between a methoxyazetidine and a simpler azetidine or hydroxyazetidine analog is a nuanced decision that depends on the specific therapeutic target and desired pharmacological profile. Methoxy substitution can be a powerful tool to enhance metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic properties. However, the loss of a hydrogen-bonding hydroxyl group may negatively impact binding affinity at certain targets.
The experimental data presented here, while not exhaustive, provides a glimpse into the differential bioactivities of these scaffolds. It is evident that a deep understanding of the target's binding site and the application of systematic SAR studies are paramount to successfully leveraging the unique properties of each azetidine analog in the pursuit of novel and effective therapeutics.
References
Faust MR, Höfner G, Pabel J, Wanner KT. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Eur J Med Chem. 2010;45(6):2453-2465. [Link]
Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules. 2025 Sep;30(17):10.3390/molecules30173836. [Link]
Sosnovsky G, Lukszo J, Konieczny M, Purgstaller K, Laib F. In the search for new anticancer drugs. 26. A comparison of anticancer activities of several TEPA, thio-TEPA, Seleno-TEPA, and azetidine analogs, including congeners containing an aminoxyl moiety. J Pharm Sci. 1994;83(7):982-988. [Link]
Contreras-Garduño JA, Pérez-González MZ, Trujillo-Ferrara JG, et al. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules. 2016;21(12):1687. [Link]
Trivedi AR, Dodiya DK, Ravat NR, Shah VH. Synthesis and biological evaluation of some new 2-azetidinones and 4-thiazolidinones. Indian J Chem. 2009;48B:1443-1447.
Gawande SK, Kauthale SS, Bodke YD, et al. Microwave assisted synthesis and antimicrobial evaluation of some novel 2-azetidinone derivatives. Der Pharma Chemica. 2011;3(4):35-40.
Design, Synthesis, In Silico Studies and In Vitro Anticancer Activity of 3‐(4‐Methoxyphenyl)azetidine Derivatives. ChemistrySelect. 2025;10(45):e202502750. [Link]
Ritu, Kumar A, Kumar S, Sharma S. Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Org Commun. 2011;4(2):42-51. [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. 2023 Jan;28(3):1038. [Link]
Hashim OS. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. J Med Chem Sci. 2022;6(3):553-558. [Link]
Ma H, Yu B, Liu H. Structure-activity relationship studies of SETD8 inhibitors. ACS Med Chem Lett. 2014;5(11):1179-1184. [Link]
Subramanian V, Kalyanaraman C, Mhashal AR, et al. Quantitative Structure-Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules. 2017;22(9):1549. [Link]
Searching for newer histone deacetylase 6 inhibitors: Design, ADMET prediction, molecular docking, and molecular dynamics simulation. Chem Rev Lett. 2026;9:98-112. [Link]
Ghosh S, Cho SJ. Structure-activity relationship and in silico development of c-Met kinase inhibitors. J Mol Model. 2022;28(5):131. [Link]
Barlaam B, Boinay P, D'Incalci M, et al. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorg Med Chem Lett. 2012;22(17):5548-5553. [Link]
A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D4-Azaindoles as a Novel PKD Inhibitor Scaffold. BioKB. [Link]
Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. RSC Med Chem. 2022;13(1):94-100. [Link]
Azacytidine Enhances Efficacy of Tyrosine Kinase Inhibitors in Aml Cells. Myeloid Malignancies. 2017;1(1):1-11. [Link]
Synthesis, QSAR analysis and molecular docking study of a new series of 3-hydroxypyridine-4-one derivatives as anti-tyrosinase agents. J Iran Chem Soc. 2026;23:1-14. [Link]
Heikamp K, Bajorath J. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules. 2017;22(5):753. [Link]
Razing the scaffolding: the elimination of non-catalytic functions of kinases through targeted protein degradation. MedChemComm. 2020;11(3):475-484. [Link]
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Adv. 2023;13(45):31641-31665. [Link]
A Comparative Guide to Quality Control Protocols for Clinical Grade 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development, the meticulous characterization and quality control of active pharmaceutical ingredients (APIs) are paramount t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the meticulous characterization and quality control of active pharmaceutical ingredients (APIs) are paramount to ensuring patient safety and therapeutic efficacy. This guide provides an in-depth technical comparison of quality control protocols for the clinical-grade API, 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one. As a Senior Application Scientist, my objective is to present a scientifically rigorous and practical framework, moving beyond a simple checklist of procedures to explain the rationale behind the selection of analytical methodologies and the interpretation of their results. Every protocol described herein is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory compliance.
The Regulatory Bedrock: A Foundation of Quality
Before delving into specific analytical techniques, it is crucial to establish the regulatory context that governs the quality of clinical-grade APIs. The International Council for Harmonisation (ICH) provides a tripartite guideline, ICH Q7: Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients , which is the global standard for ensuring that APIs meet consistent quality and purity specifications.[1][2][3][4][5] This guideline underscores the importance of a robust Quality Management System (QMS) that encompasses all aspects of production, from materials management to laboratory controls.[1][4]
Furthermore, the validation of analytical procedures is strictly governed by ICH Q2(R1) , which ensures that the chosen methods are suitable for their intended purpose.[6][7] The control of impurities is another critical aspect, with ICH Q3A/B providing guidance on the identification, qualification, and setting of limits for impurities in new drug substances and products. For potentially genotoxic impurities, ICH M7 provides a framework for assessment and control to limit potential carcinogenic risk.[1][2][5][8] This guide is built upon the principles laid out in these foundational documents.
Synthesis and Potential Impurity Profile
A comprehensive quality control strategy begins with a thorough understanding of the API's synthesis and potential impurity profile. A plausible synthetic route for 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one involves the acylation of 3-methoxyazetidine hydrochloride with 2-chloropropionyl chloride in the presence of a base.
A plausible synthetic route for the target API.
Based on this synthesis, a number of potential process-related impurities and degradation products must be considered:
Starting Materials: Unreacted 3-methoxyazetidine and 2-chloropropionyl chloride.
Isomeric Impurity: 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one, arising from the alternative acylation position.
By-products: Methylketene, formed from the elimination of HCl from 2-chloropropionyl chloride, and its subsequent dimers (e.g., 2,4-dimethylcyclobutane-1,3-dione).[9]
Degradation Products: The α-chloro ketone moiety is susceptible to hydrolysis, particularly under neutral or basic conditions, which would lead to the formation of the corresponding α-hydroxy ketone.[10]
A Multi-faceted Approach to Quality Control
A robust quality control strategy for a clinical-grade API relies on a battery of orthogonal analytical techniques, each providing a unique piece of the quality puzzle. The following sections detail the key assays and compare their performance in ensuring the identity, purity, and safety of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one.
A Comprehensive Guide to the Safe Disposal of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one. As a specialized laboratory chemical, its disposal requires a thorough under...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one. As a specialized laboratory chemical, its disposal requires a thorough understanding of its constituent functional groups and adherence to strict regulatory standards. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, environmental protection, and regulatory compliance.
Immediate Safety Directive & Hazard Profile
This compound must be treated as hazardous waste. Under no circumstances should it or its containers be disposed of in standard trash or poured down the drain.[1][2][3] The primary disposal pathway is through a licensed hazardous waste management service.[4][5]
The chemical structure of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one presents a composite hazard profile derived from its three core functional groups:
Halogenated Organic Compound: The presence of a chlorine atom classifies this molecule as a halogenated organic compound. These substances require disposal via high-temperature incineration by specialized facilities to prevent the formation of toxic and persistent environmental pollutants.[1][6][7] For this reason, it is imperative to segregate this waste stream from non-halogenated organic waste.[7][8]
Amide Linkage: The azetidinone structure contains an amide bond. While some simple, low-molecular-weight amides can be hydrolyzed, this is not a suitable or safe disposal method for a complex, halogenated molecule in a laboratory setting.[5] The amide group dictates its chemical compatibility during storage.
Ether Moiety: The methoxy group on the azetidine ring is an ether. Ethers as a class are known for their potential to form explosive peroxides upon prolonged exposure to air and light.[2][9][10][11] Therefore, all containers of this compound must be dated upon receipt and opening and should be managed to avoid long-term storage after being opened.[3][11]
Disposal Parameters and Safety Data
The following table summarizes the essential quantitative and qualitative data for the safe management and disposal of this compound.
Parameter
Guideline
Rationale & References
Waste Classification
Hazardous Waste; Halogenated Organic Waste
Due to the chlorine atom, this compound falls under specific hazardous waste regulations requiring segregation.[1][6][7][8]
EPA Regulations
Resource Conservation and Recovery Act (RCRA)
Governs the "cradle-to-grave" management of hazardous materials, including generation, transport, and disposal.[12]
OSHA Regulations
29 CFR 1910.1200 (HazCom), 1910.120 (HAZWOPER)
Mandates hazard communication, written safety plans, employee training, and emergency response protocols.[13][14][15]
Primary Disposal Method
Licensed Hazardous Waste Incineration
The only approved method for destroying halogenated organic compounds safely.[7] Drain disposal is strictly prohibited.[3]
Waste Container
Glass or high-density polyethylene (HDPE) bottle with a secure, threaded cap.
Must be chemically compatible and prevent leaks or vapor release.[3][8] Must be kept closed when not in use.[8]
Required Labeling
"Hazardous Waste," "Halogenated Organic Waste," Chemical Name, Accumulation Start Date.
Ensures proper identification, segregation, and regulatory compliance.[5][8][10][16]
To avoid potentially violent reactions, these should not be mixed in the same waste container.[17][18]
Personal Protective Equipment (PPE)
Nitrile gloves, chemical safety goggles, and a laboratory coat.
To prevent skin and eye contact. All handling of the pure compound or concentrated waste should occur in a fume hood.[1]
Disposal Workflow: From Benchtop to Final Disposition
The following diagram outlines the mandatory decision-making and operational workflow for the disposal of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one. This process ensures safety and compliance at every stage.
Caption: Disposal workflow for 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one.
Step-by-Step Disposal Protocol
This protocol provides the detailed methodology for safe disposal.
A. Preparation and Personal Protective Equipment (PPE)
Risk Assessment: Before handling, review this guide and any available safety information. Acknowledge the hazards associated with halogenated organic compounds.
PPE: At a minimum, wear nitrile gloves, chemical safety goggles conforming to ANSI Z87.1 or EN166 standards, and a flame-resistant lab coat.[18][19]
Ventilation: Conduct all transfers of the neat compound or concentrated waste solutions inside a certified chemical fume hood to prevent inhalation of vapors.[1]
B. Waste Segregation and Collection
Designated Container: Use a waste container specifically designated for "Halogenated Organic Waste."[6][8] This prevents cross-contamination of non-halogenated solvent streams, which are managed differently and at a lower cost.[7]
Container Integrity: Ensure the container is made of appropriate material (borosilicate glass or chemically resistant plastic), is in good condition without cracks or leaks, and has a tightly sealing cap.[8][20]
Collection:
Carefully pour liquid waste into the container, using a funnel to prevent spills.
For solid waste (e.g., contaminated weighing paper, gloves), place it in a compatible bag and then into the solid halogenated waste container.
Rinse any emptied containers of the original compound. The first rinse must be collected and disposed of as hazardous waste.[10]
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[2][8]
C. Labeling and Storage
Labeling: The waste container must be clearly labeled with:
The full chemical name: "Waste 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one" and any other components in the mixture with approximate percentages.[8][16]
The date when waste was first added to the container (the "accumulation start date").[5]
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[3] This area should be under the control of the laboratory, away from ignition sources, and within a secondary containment bin to control any potential leaks.
D. Final Disposal
Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][10]
Do Not Transport: Laboratory personnel should not transport hazardous waste across public areas. This must be done by trained EHS staff.[9]
Documentation: Cooperate with EHS to complete all necessary waste manifest paperwork. This documentation is a legal requirement under the EPA's RCRA and tracks the waste to its final disposal site.[4]
Spill and Emergency Procedures
A. Small Spills (<100 mL in a Fume Hood)
Alert Personnel: Notify others in the immediate area.
Isolate: Restrict access to the spill area.
PPE: Wear appropriate PPE, including double-gloving if necessary.
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.[17]
Collect: Carefully scoop the absorbed material using spark-resistant tools and place it in a designated hazardous waste container.[17]
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Label and Dispose: Seal and label the container and manage it for disposal as described above.
B. Large Spills (>100 mL or any spill outside a fume hood)
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
Alert: Activate the nearest fire alarm and notify your institution's emergency services and EHS department.[8]
Report: Provide details of the spilled material to emergency responders. Do not re-enter the area until it has been cleared by trained professionals.
References
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Study.com. (n.d.). EPA Hazardous Waste Regulations. Retrieved from [Link]
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]
Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]
R.J. Forbes. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]
Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
CP Lab Safety. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal. Retrieved from [Link]
University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
University of California Center for Laboratory Safety. (2012, December 14). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]
University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
Rx Destroyer. (2021, July 19). OSHA Guidelines for Medical Waste. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. Retrieved from [Link]